molecular formula C8H7ClN2O2 B598100 Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 1198283-55-4

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B598100
CAS No.: 1198283-55-4
M. Wt: 198.606
InChI Key: FOCICUCHBMFSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride (CAS 1198283-55-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This heterocyclic compound serves as a core building block for the synthesis of novel therapeutic agents, particularly in the development of anti-infectives. Its primary research value lies in the construction of imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that have demonstrated exceptional potency against Mycobacterium tuberculosis . These derivatives have shown low nanomolar activity against replicating bacteria and maintain efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical TB strains, with some lead compounds exhibiting potency nearly 10-fold greater than the clinical candidate PA-824 . The mechanism of action for this class is associated with the inhibition of QcrB, a subunit of the essential cytochrome bcc complex in the mycobacterial electron transport chain, disrupting oxidative phosphorylation and energy production . Beyond its prominent role in tuberculosis research, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, found in compounds with a wide range of biological activities, including anticancer and antiviral effects . Researchers utilize this hydrochloride salt for its reactivity in amide coupling reactions to generate diverse compound libraries for biological screening . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCICUCHBMFSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718240
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-55-4
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198283-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on a specific derivative, Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride, providing a comprehensive overview of its chemical characteristics, plausible synthetic strategies, potential biological activities, and relevant experimental protocols. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates information from closely related analogs and established chemical principles to offer a valuable resource for researchers interested in the exploration and development of novel imidazo[1,2-a]pyridine-based therapeutics.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs with diverse therapeutic applications, including antiulcer agents, anxiolytics, and hypnotics.[1][2] The fusion of an imidazole ring with a pyridine ring results in a bicyclic system with unique electronic and steric properties, making it an attractive template for designing molecules that can interact with a variety of biological targets. The introduction of a carboxylic acid group at the 5-position is anticipated to significantly influence the molecule's physicochemical properties, such as solubility and acidity, and could provide a key interaction point for binding to biological macromolecules. This guide will delve into the synthetic pathways to access this specific analog and explore its potential pharmacological profile based on the rich chemistry and biology of the broader imidazo[1,2-a]pyridine family.

Chemical Properties and Synthesis

While a specific CAS number for this compound was not readily found, its chemical properties can be inferred from its constituent parts. The hydrochloride salt form suggests improved solubility in aqueous media.

Plausible Synthetic Routes

The synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid would likely proceed in two main stages: the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the carboxylic acid functionality at the C5 position, or by utilizing a pre-functionalized pyridine starting material.

Route 1: Post-Cyclization C-H Functionalization

A common and versatile method for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Following the formation of the core, a regioselective C-H functionalization at the C5 position would be required to introduce the carboxylic acid group. This can be challenging due to the reactivity of other positions on the ring system, particularly C3.[4][5] However, directed metalation or specific catalytic methods could potentially achieve this transformation.

A plausible, though likely challenging, approach would involve:

  • Synthesis of the Imidazo[1,2-a]pyridine core: Reaction of 2-aminopyridine with a suitable α-halocarbonyl compound.

  • Directed Lithiation and Carboxylation: Introduction of a directing group, if necessary, followed by lithiation at the C5 position and subsequent quenching with carbon dioxide to form the carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Route 2: Synthesis from a Pre-functionalized Pyridine

A more direct and potentially higher-yielding approach would involve starting with a pyridine derivative that already contains a carboxylic acid or a precursor group at the corresponding position.

  • Starting Material: 2-Amino-5-pyridinecarboxylic acid or its ester derivative.

  • Cyclization: Reaction with an appropriate α-halocarbonyl compound to form the imidazo[1,2-a]pyridine-5-carboxylic acid (or ester).

  • Hydrolysis (if starting with an ester): Conversion of the ester to the carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid.

G

Potential Biological Activities and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities. The introduction of a carboxylic acid at the C5 position could modulate these activities or introduce new ones. Based on the activities of related compounds, this compound could be investigated for the following properties:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects by inhibiting various protein kinases.[6][7] The carboxylic acid moiety could potentially interact with the active sites of kinases such as PI3K, Akt, or mTOR.[7] A study on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives identified compounds that inhibit the Wnt/β-catenin signaling pathway, which is crucial in many cancers.[8]

  • Antibacterial and Antituberculosis Activity: The imidazo[1,2-a]pyridine core is present in compounds with significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[4] Carboxamide derivatives, closely related to carboxylic acids, have shown excellent anti-TB activity.[4]

  • Anti-inflammatory Activity: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]

G

Quantitative Data

Compound ClassTarget/AssayIC₅₀/MICReference
Imidazo[1,2-a]pyridinecarboxamidesM. tuberculosis H37Rv0.10 - 0.19 µM[4]
Imidazo[1,2-a]pyridinecarboxamidesMDR/XDR M. tuberculosis0.05 - 1.5 µM[4]
Imidazo[1,2-a]pyridine derivativesPI3K p110α1.8 nM (for optimized derivative)[6]
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridsA549 lung cancer cells50.56 µM (for HB9)[9]
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridsHepG2 liver cancer cells51.52 µM (for HB10)[9]

Experimental Protocols

The following are general protocols that can be adapted for the synthesis and biological evaluation of this compound.

General Synthetic Protocol for Imidazo[1,2-a]pyridine Core

This protocol is based on the classical condensation reaction.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • α-Bromoacetophenone derivative (1.0 mmol)

  • Sodium bicarbonate (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the 2-aminopyridine and α-bromoacetophenone in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

G start Start dissolve Dissolve 2-aminopyridine and α-bromoacetophenone in ethanol start->dissolve add_base Add NaHCO3 dissolve->add_base reflux Reflux for 4-6 hours (Monitor by TLC) add_base->reflux cool_precipitate Cool and pour into ice-cold water reflux->cool_precipitate filter_wash Filter, wash with water, and dry the solid cool_precipitate->filter_wash purify Purify by recrystallization or column chromatography filter_wash->purify end End purify->end

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

General Protocol for Antibacterial Screening (Broth Microdilution Method)

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising, yet underexplored, derivative within a well-established class of pharmacologically active compounds. Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, this molecule holds potential for development as an anticancer, antibacterial, or anti-inflammatory agent. The synthetic routes outlined in this guide, derived from established methodologies, provide a starting point for its chemical synthesis. The detailed experimental protocols offer a framework for its biological evaluation. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. This technical guide focuses on the chemical properties, synthesis, and biological activities of a specific derivative, Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride.

Chemical Properties

Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, based on the properties of the parent compound, Imidazo[1,2-a]pyridine-5-carboxylic acid, and related structures, the following information can be provided.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine-5-carboxylic acid and its Hydrochloride Salt

PropertyImidazo[1,2-a]pyridine-5-carboxylic acidThis compound
CAS Number 479028-72-3Not available
Molecular Formula C₈H₆N₂O₂C₈H₇ClN₂O₂
Molecular Weight 162.15 g/mol 198.61 g/mol
Physical State Solid (predicted)Solid (predicted)
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableExpected to have increased solubility in aqueous solutions compared to the free base.
pKa Data not availableData not available

Spectral Data:

  • ¹H NMR: Spectral data for Imidazo[1,2-a]pyridine-5-carboxylic acid is available through chemical data providers.

  • ¹³C NMR: Expected to show characteristic peaks for the fused ring system and the carboxylic acid group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the specific compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of the imidazo[1,2-a]pyridine scaffold has been studied, and the carboxylic acid hydrochloride would exhibit characteristic peaks for the C=O of the carboxylic acid, O-H stretching, N-H stretching from the protonated pyridine nitrogen, and C-N stretching vibrations.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold and related carboxylic acids.

Proposed Synthesis Workflow:

G A 2-Amino-6-methylpyridine B Oxidation A->B C 2-Amino-6-carboxypyridine B->C D Reaction with α-halocarbonyl (e.g., chloroacetaldehyde) C->D E Imidazo[1,2-a]pyridine-5-carboxylic acid D->E F Treatment with HCl E->F G This compound F->G H Purification (e.g., Recrystallization) G->H

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-carboxypyridine

A potential starting material is 2-amino-6-methylpyridine, which can be oxidized to 2-amino-6-carboxypyridine. A published method involves the hydrolysis of 2-acetylaminopyridine-6-carboxylic acid with sodium hydroxide.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Ring

The core imidazo[1,2-a]pyridine structure is commonly synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde. The reaction is typically carried out in a suitable solvent, and the presence of a base may be required.

Step 3: Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free base, Imidazo[1,2-a]pyridine-5-carboxylic acid, with hydrochloric acid. The solvent choice is crucial to facilitate the precipitation of the salt. Anhydrous conditions, using HCl gas or a solution of HCl in an anhydrous solvent, may be necessary to obtain a non-hydrated crystalline product.

Purification:

Purification of the final product can be achieved by recrystallization from an appropriate solvent system. The choice of solvent will depend on the solubility characteristics of the hydrochloride salt.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[1]

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

One of the prominent pathways targeted by imidazo[1,2-a]pyridine derivatives is the PI3K/AKT/mTOR pathway . This pathway is frequently dysregulated in cancer and plays a central role in cell growth, metabolism, and survival. Some imidazo[1,2-a]pyridine compounds have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.

Another important signaling cascade implicated in the anticancer effects of these compounds is the STAT3/NF-κB pathway . Constitutive activation of STAT3 and NF-κB is common in many cancers and promotes chronic inflammation, which is a key driver of tumorigenesis. Certain imidazo[1,2-a]pyridine derivatives have been found to suppress the activation of these transcription factors, thereby reducing the expression of pro-inflammatory and pro-survival genes like iNOS and COX-2.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation IKK IKK NFkB NF-κB IKK->NFkB NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->STAT3 Inhibition Compound->NFkB Inhibition

Caption: Potential signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives in cancer.

Hepatoprotective Activity:

Some imidazo[1,2-a]pyridine derivatives have also shown promise as hepatoprotective agents.[3] While the specific mechanisms are still under investigation, it is hypothesized that their antioxidant and anti-inflammatory properties contribute to their ability to protect liver cells from damage.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the known chemistry and biology of the broader imidazo[1,2-a]pyridine class. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and explore the therapeutic potential and precise molecular mechanisms of action of this compound.

References

An In-depth Technical Guide to the Physical Properties of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structural analogs, namely other isomers of imidazo[1,2-a]pyridine carboxylic acid, to provide a comparative analysis. Furthermore, detailed, standardized experimental protocols for determining key physical properties such as melting point, solubility, and pKa are presented to aid researchers in the experimental characterization of this and similar novel compounds. This document aims to be a valuable resource for scientists and professionals involved in the research and development of imidazo[1,2-a]pyridine-based compounds.

Introduction

Molecular Structure and Basic Information

IUPAC Name: this compound

Molecular Formula: C₈H₇ClN₂O₂

Canonical SMILES: C1=CC2=C(C=C1)N=C(N2)C(=O)O.Cl

While specific experimental data for the 5-carboxylic acid hydrochloride isomer is scarce, we can infer some of its properties by examining its structural analogs.

Comparative Physical Properties of Imidazo[1,2-a]pyridine Carboxylic Acid Isomers

To provide context for the expected physical properties of this compound, the following table summarizes available data for other positional isomers. It is important to note that the presence and position of the carboxylic acid group, as well as the hydrochloride salt form, will significantly influence these properties.

PropertyImidazo[1,2-a]pyridine-2-carboxylic acidImidazo[1,2-a]pyridine-3-carboxylic acidImidazo[1,2-a]pyridine-6-carboxylic acidImidazo[1,2-a]pyridine-7-carboxylic acidImidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Molecular Weight ( g/mol ) 162.15162.15162.15162.15198.61[1]
Melting Point (°C) Not availableNot available250Not availableNot available
Boiling Point (°C) Not availableNot availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot availableNot available
pKa (Predicted) Not availableNot available0.67 ± 0.41Not availableNot available

Note: The data for the isomers is for the free acid form unless otherwise specified.

Experimental Protocols for Physical Property Determination

Given the absence of published experimental data for the target compound, the following sections provide detailed, standardized protocols for determining its key physical properties.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.[2][3]

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow start Start prep Sample Preparation: Grind and pack capillary tube start->prep Compound setup Apparatus Setup: Place capillary in melting point apparatus prep->setup heat Controlled Heating: Heat at 1-2 °C/min setup->heat observe Observation: Record temperature range of melting heat->observe end End observe->end Melting Point Range

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of this compound should be assessed in various solvents relevant to pharmaceutical and laboratory applications.

Methodology: Equilibrium Solubility Method

  • Solvent Selection: A range of solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0), ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The solubility is expressed in units such as mg/mL or mol/L.[4][5][6]

Diagram: Experimental Workflow for Solubility Determination

SolubilityWorkflow start Start prep Sample Preparation: Add excess solid to solvent start->prep equilibrate Equilibration: Agitate at constant temperature prep->equilibrate separate Phase Separation: Filter or centrifuge equilibrate->separate quantify Quantification: Analyze supernatant (e.g., HPLC) separate->quantify end End quantify->end Solubility Value

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a molecule with a carboxylic acid and a basic nitrogen-containing ring system, multiple pKa values are expected. These values are critical for understanding the ionization state of the molecule at different physiological pHs, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve, which correspond to the pH at which the acidic and basic forms of a functional group are present in equal concentrations.[7]

Diagram: Logical Flow for pKa Determination

pKaDetermination start Start: Dissolve Compound titrate Potentiometric Titration with Standard Base start->titrate monitor Monitor pH vs. Titrant Volume titrate->monitor plot Plot Titration Curve (pH vs. Volume) monitor->plot analyze Analyze Curve: Identify Inflection Points and Midpoints plot->analyze end Determine pKa Value(s) analyze->end

Caption: Logical flow for the determination of pKa via potentiometric titration.

Conclusion

While direct experimental data for the physical properties of this compound remains to be published, this technical guide provides a framework for its characterization. By presenting data from closely related isomers, researchers can form reasonable expectations for the properties of the 5-carboxylic acid derivative. The detailed experimental protocols included herein offer a clear path for the empirical determination of its melting point, solubility, and pKa. The systematic characterization of these fundamental physical properties is an indispensable step in the advancement of this and other novel compounds in the drug discovery and development pipeline.

References

An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Core for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride (CAS Number 1198283-55-4): While this guide focuses on the versatile Imidazo[1,2-a]pyridine core, it is important to note that publicly available scientific literature lacks specific experimental data, such as detailed synthetic protocols and quantitative biological activity, for this compound. Therefore, this document provides a comprehensive overview of the broader Imidazo[1,2-a]pyridine class, leveraging data from structurally related analogs to illustrate the therapeutic potential and experimental approaches associated with this privileged scaffold.

Introduction

The Imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system-modulating agents. Several commercialized drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, feature the Imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance. This guide provides a technical overview of the synthesis, biological activities, and key signaling pathways associated with Imidazo[1,2-a]pyridine derivatives for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of Imidazo[1,2-a]pyridine derivatives can be modulated through substitution on the bicyclic ring system. The presence of the carboxylic acid group in the title compound, Imidazo[1,2-a]pyridine-5-carboxylic acid, is expected to significantly influence its solubility, polarity, and ability to participate in hydrogen bonding, which are critical for pharmacokinetic and pharmacodynamic profiles. The hydrochloride salt form further enhances aqueous solubility.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine-5-carboxylic acid

PropertyValueSource
CAS Number1198283-55-4Vendor Information
Molecular FormulaC₈H₆N₂O₂·HClVendor Information
Molecular Weight198.61 g/mol Vendor Information
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in water and polar organic solventsInferred from structure and salt form

Synthetic Strategies

The synthesis of the Imidazo[1,2-a]pyridine scaffold is well-established, with several versatile methods available to access a wide range of derivatives. The most common approach involves the condensation of a 2-aminopyridine with an α-haloketone, known as the Tschitschibabin reaction. Other notable methods include multicomponent reactions and transition-metal-catalyzed cyclizations.

Representative Synthetic Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs

The following protocol is adapted from the synthesis of antitubercular Imidazo[1,2-a]pyridine-3-carboxamides and serves as a representative example for the synthesis of carboxylic acid derivatives of this scaffold.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediate

  • A solution of the appropriately substituted 2-aminopyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in a suitable solvent such as ethanol is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude ester is then saponified by treatment with an aqueous solution of lithium hydroxide (2.0 eq) in a mixture of tetrahydrofuran and water.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield the Imidazo[1,2-a]pyridine-3-carboxylic acid intermediate.

Step 2: Amide Coupling

  • To a solution of the Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final amide derivative.

G cluster_synthesis Representative Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides start 2-Aminopyridine + Ethyl 2-chloroacetoacetate reflux Reflux in Ethanol start->reflux Step 1a ester Ethyl Imidazo[1,2-a]pyridine-3-carboxylate reflux->ester saponification Saponification (LiOH) ester->saponification Step 1b acid Imidazo[1,2-a]pyridine-3-carboxylic Acid saponification->acid coupling Amide Coupling (EDC, HOBt, Amine) acid->coupling Step 2 product Imidazo[1,2-a]pyridine-3-carboxamide coupling->product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine-3-carboxamides.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, immunology, and neuroscience.

Anticancer Activity

The anticancer properties of Imidazo[1,2-a]pyridines are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.

Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Table 2: Representative PI3K Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

CompoundPI3Kα IC₅₀ (µM)Cell Proliferation IC₅₀ (µM)Cell Line
Analog 10.00280.14A375 (Melanoma)
Analog 20.00180.21HeLa (Cervical Cancer)

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting a pro-tumorigenic microenvironment. Certain Imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, leading to anti-inflammatory and anticancer effects.

STAT3_NFkB_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS LPS/Cytokines IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation_genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation_genes Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes STAT3_nucleus p-STAT3 (nucleus) pSTAT3->STAT3_nucleus translocates Survival_genes Pro-survival Gene Expression STAT3_nucleus->Survival_genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK inhibits Imidazopyridine->JAK inhibits

Caption: Modulation of STAT3 and NF-κB signaling pathways by Imidazo[1,2-a]pyridine derivatives.

Central Nervous System Activity

Imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, primarily through their interaction with GABA-A receptors.

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Imidazo[1,2-a]pyridine derivatives, such as zolpidem, act as positive allosteric modulators of these receptors, enhancing the effect of GABA and leading to sedative and anxiolytic effects.

GABAA_Receptor GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R binds Chloride_influx Chloride Influx GABAA_R->Chloride_influx opens channel Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->GABAA_R potentiates Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Positive allosteric modulation of the GABA-A receptor by Imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

Certain Imidazo[1,2-a]pyridine derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis.

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

CompoundMIC against M. tuberculosis H37Rv (µM)
Analog 3≤0.006
Analog 4≤0.004

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to guide the biological evaluation of novel Imidazo[1,2-a]pyridine derivatives.

PI3Kα Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the inhibition of PI3Kα-catalyzed phosphorylation of PIP2 to PIP3.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • Biotinylated-PIP3 detector

    • Europium-labeled anti-GST antibody (or other appropriate tag)

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)

    • Test compounds (Imidazo[1,2-a]pyridine derivatives)

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 14.5 µL of a pre-mixed solution of PI3Kα enzyme and PIP2 substrate in assay buffer to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Km for ATP, e.g., 10 µM).

    • Incubate for 45-60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection mixture containing biotinylated-PIP3 and Eu-labeled antibody, and incubate for 60 minutes.

    • Add SA-APC and incubate for another 60 minutes in the dark.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression fit (e.g., four-parameter logistic equation).

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to assess the effect of test compounds on the phosphorylation of STAT3 in cell lysates.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative or vehicle control for a specified time (e.g., 24 hours).

    • If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the cell lysates and centrifuge to remove cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.

In Vitro GABA-A Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat or mouse whole brain (minus cerebellum and pons/medulla) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in buffer and repeat the centrifugation step.

    • The final pellet containing the synaptic membranes is resuspended in buffer and stored at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]Flumazenil, final concentration ~1 nM), and various concentrations of the test Imidazo[1,2-a]pyridine derivative in a final volume of 250-500 µL of binding buffer.

    • For non-specific binding (NSB), use a high concentration of a known benzodiazepine site ligand (e.g., Diazepam).

    • Incubate the plate for 60-90 minutes at 4°C.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its synthetic tractability allows for the generation of diverse chemical libraries, and its ability to interact with a multitude of biological targets makes it a valuable core for drug discovery programs in various therapeutic areas, including oncology, immunology, and neuroscience. While specific data for this compound remains elusive in the public domain, the extensive research on related analogs provides a strong foundation and clear guidance for the exploration of this and other derivatives. The experimental protocols and pathway analyses presented in this guide offer a robust framework for researchers to unlock the full therapeutic potential of the Imidazo[1,2-a]pyridine core.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique bicyclic structure, composed of a fused imidazole and pyridine ring, provides a rigid and planar framework amenable to diverse functionalization. This structural versatility, coupled with favorable physicochemical properties, has established the imidazo[1,2-a]pyridine moiety as a "privileged" scaffold, capable of interacting with a wide array of biological targets and exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of crucial cellular processes like cell proliferation, survival, and migration.

Inhibition of Kinase Signaling Pathways

A primary mode of anticancer action for many imidazo[1,2-a]pyridine compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

One of the most critical pathways targeted is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and mTOR. For instance, a derivative featuring a bioisosteric 1,2,4-oxadiazole group exhibits a remarkable IC50 of 2 nM against PI3Kα.[1] Another compound, a thiazole-substituted imidazo[1,2-a]pyridine, potently inhibits PI3KCA with an IC50 of 0.0028 µM.[1] The inhibition of this pathway ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Furthermore, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of other important kinases such as DYRK1A and CLK1, with some compounds exhibiting IC50 values in the low micromolar range.[2][3] The ATP-competitive nature of this inhibition has been demonstrated, highlighting the potential for these compounds as targeted kinase inhibitors.[2]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/Cell LineIC50/EC50 (µM)Reference
Thiazole-substituted imidazo[1,2-a]pyridinePI3KCA0.0028[1]
1,2,4-oxadiazole substituted imidazo[1,2-a]pyridinePI3Kα0.002[1]
Compound 6A375 (Melanoma)<12[1]
Imidazo[1,2-a]pyridine-oxadiazole hybrid 6dA549 (Lung Cancer)2.8[4]
IP-5HCC1937 (Breast Cancer)45[5][6]
IP-6HCC1937 (Breast Cancer)47.7[5][6]
Compound 18MCF-7 (Breast Cancer)14.81[7]
Compound 12HT-29 (Colon Cancer)4.15[7]
Compound 4cCLK10.7[2]
Compound 4cDYRK1A2.6[2]
Tubulin Polymerization Inhibition

Another well-established anticancer mechanism for this scaffold is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain imidazo[1,2-a]pyridine derivatives bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.[8][9] For example, an imidazo[1,2-a]pyridine-oxadiazole hybrid, compound 6d, was found to inhibit tubulin polymerization with an IC50 value of 3.45 µM.[4][10] This activity is often associated with the induction of apoptosis and cell cycle arrest in the G2/M phase.[8]

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of compounds on tubulin polymerization involves a cell-free in vitro assay using purified tubulin.

  • Reagents and Materials: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter dye (e.g., DAPI), and a temperature-controlled fluorescence plate reader.

  • Procedure: a. Tubulin is diluted in polymerization buffer to a final concentration of 1-2 mg/mL. b. The imidazo[1,2-a]pyridine derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO) is also included. c. The mixture is incubated on ice for a short period to allow for compound binding. d. The plate is then transferred to a plate reader pre-warmed to 37°C to initiate polymerization. e. The fluorescence intensity is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in fluorescence indicates tubulin polymerization. f. The rate of polymerization is calculated from the linear phase of the fluorescence curve. g. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in the development of antiviral agents, particularly against the Hepatitis C virus (HCV). Certain derivatives have been shown to be potent inhibitors of HCV replication, with some compounds exhibiting EC50 values below 10 nM.[11][12] The mechanism of action for these compounds involves the direct binding to the HCV non-structural protein 4B (NS4B), a key component of the viral replication complex.[11][12] This interaction has been confirmed through resistance passaging studies, which identified mutations in the NS4B protein.[11]

Quantitative Data: Anti-HCV Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/GenotypeIC50/EC50Reference
Imidazo[1,2-a]pyridine 21HCV Genotype 1a/1b< 10 nM[11]
Imidazo[1,2-a]pyridine 1bPurified NS4B Protein30 nM[11]
Anguizole (1e)Purified NS4B Protein22 nM[11]

Antibacterial Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. Of particular note is their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. Some polyheterocyclic compounds incorporating the imidazo[1,2-a]pyridine core have demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against MRSA strains.[13]

Quantitative Data: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 6lMRSA3.125 - 6.25[13]
Compound 6sMRSA3.125 - 6.25[13]
Compound 6tMRSA3.125 - 6.25[13]
Compound 4gMRSA8[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., MRSA), 96-well microtiter plates, and the test compounds.

  • Procedure: a. A serial two-fold dilution of the imidazo[1,2-a]pyridine derivative is prepared in MHB in the wells of a 96-well plate. b. An inoculum of the bacterial strain is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. c. The bacterial suspension is added to each well containing the compound dilutions. d. Positive (bacteria in broth without compound) and negative (broth only) controls are included. e. The plates are incubated at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15][16][17] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Several imidazo[1,2-a]pyridine derivatives have been synthesized that exhibit potent and selective COX-2 inhibition, with IC50 values in the nanomolar range.[15][17]

The anti-inflammatory effects of these compounds can also be mediated through the modulation of other signaling pathways, such as the STAT3/NF-κB pathway.[18] A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB, a key transcription factor involved in the inflammatory response.[18] This leads to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[18]

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus IkB IκBα NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->pSTAT3 suppresses Imidazopyridine->IkB increases expression

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6fCOX-20.07 - 0.1857 - 217[15]
Compound 5jCOX-20.05-[17]
Compound 5iCOX-2-897.19[17]
Imidazo[1,2-a]pyrimidine e10COX-213>13[19]

Activity on the Central Nervous System

Certain imidazo[1,2-a]pyridine derivatives are well-known for their effects on the central nervous system (CNS), primarily through their interaction with the GABAA receptor. The GABAA receptor is the major inhibitory neurotransmitter receptor in the brain, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. Imidazo[1,2-a]pyrimidines, a closely related class of compounds, have been developed as functionally selective GABAA receptor benzodiazepine binding site ligands, with some showing selectivity for the α2 and α3 subtypes.[20][21] This subtype selectivity is sought after to achieve anxiolytic effects with minimal sedation.

Experimental Protocol: GABAA Receptor Binding Assay

A radioligand binding assay is commonly used to determine the affinity of a compound for the GABAA receptor.

  • Materials: Rat or mouse brain cortex membranes, a radioligand such as [3H]flumazenil, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a scintillation counter.

  • Procedure: a. Brain membranes are prepared and suspended in the binding buffer. b. A fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the test imidazo[1,2-a]pyridine derivative. c. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam). d. The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes). e. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. f. The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter. g. The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[22][23][24] This versatile reaction allows for the introduction of a wide range of substituents at various positions of the scaffold. Other synthetic strategies include multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[23][25]

General_Synthesis Two_Aminopyridine 2-Aminopyridine Condensation Condensation Two_Aminopyridine->Condensation Alpha_Halocarbonyl α-Halocarbonyl Compound Alpha_Halocarbonyl->Condensation Imidazopyridine Imidazo[1,2-a]pyridine Condensation->Imidazopyridine

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core structure in the field of medicinal chemistry. Its broad range of biological activities, coupled with its synthetic accessibility, ensures its continued exploration in the quest for novel therapeutic agents. The data and methodologies presented in this guide underscore the significant potential of imidazo[1,2-a]pyridine derivatives in addressing a multitude of diseases, from cancer and viral infections to inflammatory disorders and CNS conditions. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs with enhanced efficacy and safety profiles.

References

The Therapeutic Promise of Imidazo[1,2-a]pyridines: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heterocyclic system is at the core of several marketed drugs and numerous clinical and preclinical candidates, highlighting its therapeutic potential across a wide range of diseases. This technical guide provides a comprehensive review of the therapeutic landscape of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and central nervous system (CNS)-related activities. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

A Versatile Scaffold with Diverse Biological Activities

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant interest from medicinal chemists. Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This versatility has led to the discovery of compounds with a wide array of therapeutic applications, from treating insomnia to combating cancer.[1][2][3]

Anticancer Potential: Targeting Key Oncogenic Pathways

A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents.[4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[5][6][7]

Quantitative Anticancer Activity

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PI3K/mTOR Inhibitors
Derivative of PI3KCA inhibitorA375 (Melanoma)0.14[6]
HeLa (Cervical)0.21[6]
Bioisosteric 1,2,4-oxadiazole derivativeBreast Cancer Cell Lines>10[6]
General Anticancer Activity
Compound 5n COX-20.07[8]
Compound 5j COX-20.05[9][10]
Compound 5i COX-2- (SI = 897.19)[9][10]
Compound 5f COX-20.05[9][10]
Compound 5e COX-20.05[9][10]
W-1184AGS (Gastric Cancer)<0.03[11]
MGC-803 (Gastric Cancer)<0.03[11]
Key Signaling Pathways in Cancer

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[6][12]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Cytokine_Receptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Target Gene Expression (Inflammation, Proliferation) pSTAT3->Gene_Expression Translocates & Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB->Gene_Expression Translocates & Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Phosphorylation Imidazopyridine->NFkB Inhibits Translocation Drug_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanism of Action Studies Library Imidazo[1,2-a]pyridine Compound Library HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Target_ID Target Identification & Validation Lead_Opt->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_Analysis In_Vivo In Vivo Efficacy & Toxicology Studies Pathway_Analysis->In_Vivo

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature due to its presence in a wide array of biologically active compounds.[1][2][3] This bicyclic system, consisting of a fused imidazole and pyridine ring, serves as the core of several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[1] Its versatile biological activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties, making it a focal point of extensive research in drug discovery.[4][5] This technical guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyridine compounds, alongside detailed experimental protocols for their synthesis and a summary of key structure-activity relationship (SAR) data.

Historical Perspective: From Discovery to Prominence

The journey of the imidazo[1,2-a]pyridine core began in the early 20th century with the pioneering work of Russian chemist Aleksei Yevgen'evich Chichibabin. His research laid the foundation for the synthesis of this important heterocyclic system.

A Timeline of Key Developments:

  • 1925: Aleksei Chichibabin reports the first synthesis of an imidazo[1,2-a]pyridine derivative. This seminal work involved the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C), a method now famously known as the Tschitschibabin (or Chichibabin) reaction.[6][7]

  • Mid-20th Century: Following Chichibabin's initial discovery, further explorations into the synthesis and properties of imidazo[1,2-a]pyridines were undertaken by various research groups. These studies focused on expanding the scope of the Tschitschibabin reaction and investigating the fundamental chemistry of the scaffold.

  • Late 20th Century: The therapeutic potential of imidazo[1,2-a]pyridines came to the forefront with the development and commercialization of drugs like Zolpidem. This spurred a significant increase in research interest, with a focus on developing more efficient and versatile synthetic methodologies.

  • 1998: The Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component condensation, was reported as a highly efficient method for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines.[8] This multicomponent reaction strategy opened new avenues for the rapid generation of diverse compound libraries for drug discovery.

  • 21st Century: The development of modern synthetic techniques, including microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions, has further revolutionized the synthesis of imidazo[1,2-a]pyridines.[1] Research continues to uncover new biological targets and therapeutic applications for this versatile scaffold.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several key methodologies. The following sections provide detailed experimental protocols for the most historically significant and widely utilized synthetic routes.

The Tschitschibabin Reaction

This classical method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Experimental Protocol:

A mixture of the appropriately substituted 2-aminopyridine (1.0 eq.) and the α-haloketone (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetone) is stirred at a temperature ranging from room temperature to reflux.[7][9] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. If necessary, the product can be purified by recrystallization or column chromatography. In some variations, a base such as sodium bicarbonate or potassium carbonate is added to neutralize the hydrogen halide formed during the reaction.[6]

Example: Synthesis of 2-phenylimidazo[1,2-a]pyridine

To a solution of 2-aminopyridine (10 mmol) in ethanol (50 mL) is added 2-bromoacetophenone (11 mmol). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the product.

The Groebke–Blackburn–Bienaymé (GBB) Reaction

This powerful one-pot, three-component reaction provides a direct route to 3-aminoimidazo[1,2-a]pyridines.

General Experimental Protocol:

To a solution of the 2-aminopyridine (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added a Lewis acid catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂) if required.[10] The mixture is stirred for a short period, after which the isocyanide (1.2 eq.) is added. The reaction is typically stirred at room temperature or under gentle heating until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Example: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

A mixture of 2-aminopyridine (1 mmol), furfural (1 mmol), and cyclohexyl isocyanide (1 mmol) in methanol (5 mL) is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by silica gel column chromatography (hexanes/ethyl acetate) to give the title compound.[9]

Synthesis of Zolpidem: A Case Study

The industrial synthesis of Zolpidem, a prominent drug featuring the imidazo[1,2-a]pyridine core, showcases a multi-step approach. A common route involves the initial formation of the imidazo[1,2-a]pyridine ring followed by functionalization at the 3-position.

A Representative Synthetic Route:

  • Formation of the Imidazo[1,2-a]pyridine Core: 2-Amino-5-methylpyridine is reacted with 2-bromo-4'-methylacetophenone to form 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.[2]

  • Functionalization at the C3 Position: The core is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the 3-position.[11]

  • Conversion to the Acetonitrile: The Mannich base is converted to the corresponding quaternary ammonium salt with methyl iodide, which is then displaced by cyanide to yield 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile.[11]

  • Hydrolysis and Amidation: The nitrile is hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., with carbonyldiimidazole) and reacted with dimethylamine to afford Zolpidem.[2][11]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Extensive SAR studies have been conducted to optimize their therapeutic properties.

Kinase Inhibitors

Imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors [12]

CompoundR1R2IC₅₀ (nM)
28aHH>10000
28bH4-F1050
28cH4-Cl890
28dH4-Br750
28eH4-CF₃38
28f6-Cl4-CF₃42
28g8-Me4-CF₃55

Data extracted from a study on Nek2 inhibitors for gastric cancer. The IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation in MGC-803 cells.

Acid Pump Antagonists

Certain imidazo[1,2-a]pyridine derivatives have been investigated as reversible proton pump inhibitors (acid pump antagonists) for the treatment of acid-related disorders.

Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as H⁺/K⁺-ATPase Inhibitors [13]

CompoundR2R3R6R8pIC₅₀
1HCONHCH₃HH5.89
2HCONHCH₃ClH6.22
3HCONHCH₃CH₃H6.15
4CH₃CONHCH₃HH6.34
5HCONHCH₂CH₃HH6.00
6HCOOCH₃HH5.40

pIC₅₀ values represent the negative logarithm of the IC₅₀ for inhibition of rabbit gastric H⁺/K⁺-ATPase.

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine compounds are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation | inhibits translation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of the STAT3/NF-κB Pathway

Imidazo[1,2-a]pyridines have also been found to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling cascade.[14]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK IKK IKK CytokineReceptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB | inhibits NFkB->Nucleus translocates Inflammation Inflammatory Response (iNOS, COX-2) Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow for Synthesis and Screening

The discovery of novel bioactive imidazo[1,2-a]pyridine compounds typically follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening (e.g., cell viability, enzyme inhibition) Purification->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID SAR SAR Studies and Lead Optimization Hit_ID->SAR SAR->Synthesis Preclinical Preclinical Development SAR->Preclinical

Caption: A typical experimental workflow for the discovery of bioactive imidazo[1,2-a]pyridine compounds.

Conclusion

The imidazo[1,2-a]pyridine scaffold has a rich history, from its initial synthesis by Chichibabin to its current status as a cornerstone of modern medicinal chemistry. The development of diverse and efficient synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of numerous compounds with significant therapeutic potential. The continued investigation of the structure-activity relationships and mechanisms of action of imidazo[1,2-a]pyridine derivatives promises to yield novel and effective treatments for a wide range of diseases. This guide serves as a comprehensive resource for researchers dedicated to advancing the field of drug discovery and development centered on this remarkable heterocyclic core.

References

Potential Protein Targets for Imidazo[1,2-a]pyridine-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key protein targets modulated by this versatile chemical moiety. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of imidazo[1,2-a]pyridine-based therapeutics. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as inhibitors of various protein kinases, many of which are implicated in cancer and other diseases.

Akt (Protein Kinase B)

Akt is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers.[1]

Quantitative Data: Akt Inhibition

CompoundTargetAssayIC50Reference
11 Akt1³³P-ATP Kinase Assay0.64 µM[2]
(unnamed)PI3KCAKinase Assay0.0028 µM[3]
Compound 6 A375 cellsMTT Assay<12 µM[3]
Compound 6 WM115 cellsMTT Assay<12 µM[3]
Compound 6 HeLa cellsMTT Assay~35 µM[4]
IP-5 HCC1937 cellsMTT Assay45 µM[5]
IP-6 HCC1937 cellsMTT Assay47.7 µM[5]
IP-7 HCC1937 cellsMTT Assay79.6 µM[5]

Experimental Protocols:

  • Akt Kinase Activity Assay: A common method to determine the inhibitory activity of compounds against Akt is a kinase assay utilizing a specific substrate, such as GSK-3α. The activity of immunoprecipitated Akt from cell lysates is measured by the phosphorylation of the substrate, which can be detected by Western blot analysis using a phospho-specific antibody.[6] A detailed protocol involves cell lysis, immunoprecipitation of Akt, the kinase reaction with a substrate and ATP, and subsequent detection of substrate phosphorylation.[6] Alternatively, a solid-phase ELISA-based assay can be used, where a specific peptide substrate is coated on a microtiter plate.[7] The amount of phosphorylated substrate is then quantified using a phospho-specific antibody and a secondary antibody conjugated to an enzyme like HRP.[7]

  • Western Blot Analysis of Akt Phosphorylation: To assess the inhibition of Akt signaling in a cellular context, Western blotting is employed to detect the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308).[8][9]

    • Cell Lysis: Cells are treated with the imidazo[1,2-a]pyridine compound and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

    • Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for electrophoresis.[10]

    • SDS-PAGE and Protein Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Akt and total Akt.[10]

    • Detection: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using a chemiluminescent substrate.[10]

Signaling Pathway:

Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Akt

Akt/mTOR Signaling Pathway Inhibition
Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Its dysregulation is implicated in various cancers.

Quantitative Data: IGF-1R Inhibition

Compound ClassTargetAssayIC50Reference
Imidazo[1,2-a]pyridinesIGF-1RKinase Assay0.005 µM[10]

Experimental Protocol:

  • IGF-1R Kinase Assay: The inhibitory effect of compounds on IGF-1R can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.[11] The protocol involves incubating the enzyme with the test compound, substrate, and ATP, followed by the addition of reagents to convert the generated ADP to a luminescent signal.[11]

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR is a receptor tyrosine kinase involved in cell growth, proliferation, and angiogenesis. Its aberrant activation is associated with various cancers and fibrotic diseases.[8]

Quantitative Data: PDGFR Inhibition

CompoundTargetAssayIC50 (nM)Reference
11 PDGFRCellular Assay<100[8]

Experimental Protocol:

  • PDGFR Cellular Phosphorylation Assay: This assay measures the inhibition of PDGFR autophosphorylation in cells. A cell line overexpressing PDGFR, such as NIH3T3, is stimulated with its ligand, PDGF-BB, to induce receptor phosphorylation.[12] Cells are pre-incubated with the test compounds before stimulation. The level of phosphorylated PDGFR is then quantified using a sandwich ELISA.[12]

Mer and Axl Kinases

Mer and Axl are receptor tyrosine kinases that are members of the TAM (Tyro3, Axl, Mer) family. They are involved in regulating the innate immune response, and their inhibition is being explored as a strategy to enhance anti-tumor immunity.[13]

Quantitative Data: Mer/Axl Inhibition

CompoundTargetAssaypIC50Reference
AZ14145845 MERTKEnzyme Assay9.0
AZ14145845 MERTKCellular Assay (Cos-7)7.7

Experimental Protocol:

  • Mer/Axl Kinase Enzyme Assay: The inhibitory activity against Mer and Axl kinases can be determined using various kinase assay formats, often employing recombinant kinase domains and a peptide substrate. The level of substrate phosphorylation is quantified, typically through luminescence, fluorescence, or radioactivity-based detection methods.

GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system. Imidazo[1,2-a]pyridine-based compounds, such as zolpidem, are known to act as positive allosteric modulators of the GABA-A receptor, leading to sedative and anxiolytic effects.[14]

Quantitative Data: GABA-A Receptor Modulation

Compound ClassTarget SubtypeAssayKi (nM)Reference
Imidazo[1,2-a]-pyridinesα1-GABA-ARadioligand Binding20.9 - 364.0[14]

Experimental Protocol:

  • GABA-A Receptor Binding Assay: The affinity of compounds for the GABA-A receptor is typically determined using a radioligand binding assay. This involves incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., [³H]Ro15-1788) in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the Ki value for the test compound is calculated from the competition curve.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various conditions.

PDE10A

PDE10A is highly expressed in the brain and is a target for the treatment of neuropsychiatric disorders like schizophrenia.[15]

Quantitative Data: PDE10A Inhibition

Compound ClassTargetAssayIC50 (nM)Reference
Imidazo[4,5-b]pyridinesPDE10AFluorescence Polarization0.8 - 6.7[15]
CPL500036PDE10ANot specified1[9]

Experimental Protocol:

  • PDE10A Enzyme Inhibition Assay: A common method for measuring PDE10A inhibition is a fluorescence polarization (FP) assay.[4][15] This assay uses a fluorescently labeled cAMP or cGMP substrate. When the substrate is cleaved by PDE10A, the resulting monophosphate binds to a binding agent, causing a change in fluorescence polarization. Inhibitors of PDE10A prevent this cleavage, thus maintaining a low polarization signal.[4]

Antitubercular Agents

Imidazo[1,2-a]pyridine-based compounds have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

QcrB

QcrB is a subunit of the electron transport chain's ubiquinol cytochrome c reductase, a critical component for energy production in M. tuberculosis.[1][16]

Quantitative Data: Antitubercular Activity (QcrB Target)

Compound ClassStrainAssayMIC (µM)Reference
Imidazo[1,2-a]pyridines (IP 1-4)M. tuberculosisWhole-cell0.03 - 5[1][17]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisWhole-cell≤0.006[18]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisWhole-cell0.069–0.174[18]

Experimental Workflow for Target Identification:

Target_ID_Workflow High-Throughput Screening High-Throughput Screening Active Imidazo[1,2-a]pyridine Hit Active Imidazo[1,2-a]pyridine Hit High-Throughput Screening->Active Imidazo[1,2-a]pyridine Hit Generation of Resistant Mutants Generation of Resistant Mutants Active Imidazo[1,2-a]pyridine Hit->Generation of Resistant Mutants culture with compound Whole Genome Sequencing Whole Genome Sequencing Generation of Resistant Mutants->Whole Genome Sequencing Identification of SNPs Identification of SNPs Whole Genome Sequencing->Identification of SNPs Target Gene Identification Target Gene Identification Identification of SNPs->Target Gene Identification Target Validation Target Validation Target Gene Identification->Target Validation e.g., gene overexpression

Workflow for Identifying Drug Targets via Resistant Mutants

Modulation of Inflammatory Signaling Pathways

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory and anti-cancer effects by modulating key signaling pathways involved in inflammation and cell survival.

STAT3/NF-κB Pathway

The STAT3 and NF-κB transcription factors are crucial mediators of inflammatory responses and are often constitutively active in cancer cells, promoting cell survival and proliferation.[19]

Experimental Protocols:

  • NF-κB DNA Binding Activity Assay: An ELISA-based assay can be used to measure the DNA binding activity of NF-κB in nuclear extracts.[20] This assay typically uses a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site. Nuclear extracts are added to the wells, and the bound NF-κB is detected using a specific primary antibody and a secondary HRP-conjugated antibody.[21]

  • Western Blot for Phosphorylated STAT3: The activation of STAT3 is assessed by detecting its phosphorylation at Tyr705 using Western blotting.[2][22] The protocol is similar to that described for Akt, using a primary antibody specific for phospho-STAT3 (Tyr705). The membrane is often stripped and re-probed for total STAT3 to normalize the results.[19]

Signaling Pathway:

STAT3_NFkB_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptors Receptors Cytokines (e.g., IL-6)->Receptors LPS LPS LPS->Receptors IKK IKK Receptors->IKK JAK JAK Receptors->JAK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Gene Transcription Inflammation\n& Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation\n& Cell Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->NF-κB Imidazo[1,2-a]pyridine->STAT3

Inhibition of STAT3 and NF-κB Signaling

Common Cellular Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]

Experimental Protocol:

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).[3]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[24]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[18]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the test compound for a specific time.[16]

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer.[1]

  • Staining: Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][16]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[1]

References

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride. Specific safety data for this exact isomer is limited. Therefore, this guide synthesizes information from publicly available Safety Data Sheets (SDS) and toxicological profiles of closely related isomers, including the 2-, 3-, 6-, 7-, and 8-carboxylic acid derivatives and their hydrochloride salts. It is imperative to treat this compound with the precautions outlined for its better-characterized isomers and to conduct a thorough risk assessment before use.

Hazard Identification and Classification

This compound is a heterocyclic organic compound. While a specific Globally Harmonized System (GHS) classification is not available for this isomer, data from related imidazo[1,2-a]pyridine carboxylic acids indicate potential hazards. The parent imidazo[1,2-a]pyridine is classified as causing skin irritation, serious eye irritation, and respiratory irritation.[1] Several carboxylic acid derivatives are also noted to be skin and eye irritants, and may cause respiratory irritation.[2] Some isomers are also classified as harmful if swallowed.[2]

Summary of GHS Classifications for Related Isomers:

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionGHS07Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07Warning

Physical and Chemical Properties

PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyridine-8-carboxylic acid hydrochlorideImidazo[1,2-a]pyridine-6-carboxylic acid
Molecular Formula C₇H₆N₂C₈H₇ClN₂O₂C₈H₆N₂O₂
Molecular Weight 118.14 g/mol 198.61 g/mol 162.15 g/mol
Appearance SolidSolid-
Melting Point Not availableNot availableNot available
Solubility Likely soluble in waterNot availableNot available

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be followed when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_station Proceed to PPE Station start->ppe_station gloves Wear Nitrile Gloves ppe_station->gloves lab_coat Don Lab Coat gloves->lab_coat eye_protection Wear Safety Glasses with Side Shields or Goggles lab_coat->eye_protection respirator Use a NIOSH-approved Respirator with Particulate Filter (if handling powder outside a fume hood) eye_protection->respirator end Proceed to Weighing/Handling Area respirator->end

Caption: Recommended Personal Protective Equipment (PPE) workflow before handling the compound.

Engineering Controls

To mitigate risks of inhalation and contamination, the following engineering controls are recommended:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when handling the solid powder to avoid dust generation.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, amines, and reducing agents.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures promptly.

Accidental Release

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Sweep or Scoop up Spilled Material contain->collect dispose Place in a Sealed Container for Waste Disposal collect->dispose clean Clean the Spill Area with a Suitable Decontaminating Agent dispose->clean report Report the Incident clean->report

Caption: Step-by-step procedure for responding to an accidental spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Toxicological Information and Potential Biological Pathways

The toxicological profile of this compound has not been specifically determined. However, studies on related imidazo[1,2-a]pyridine derivatives provide some insights into their potential biological effects. Some compounds in this class have been investigated for their antiparasitic, anti-inflammatory, and anticancer properties.[4][5] The core structure is recognized as a "drug prejudice" scaffold due to its wide range of biological activities.

Toxicological studies on some 2,3-substituted imidazo[1,2-a]pyridines have shown that while they may not cause direct organ-specific toxicity in the liver or kidneys, they can induce off-target effects, particularly in renal physiology.[4] It is hypothesized that carboxylic acid-containing drugs can form acyl glucuronides, which may disrupt bile acid homeostasis.[4]

The following diagram illustrates a generalized potential interaction pathway based on the known biological activities of the imidazo[1,2-a]pyridine scaffold.

Biological_Pathway compound Imidazo[1,2-a]pyridine Derivative cell_membrane Cellular Uptake compound->cell_membrane intracellular_targets Interaction with Intracellular Targets (e.g., Enzymes, Receptors) cell_membrane->intracellular_targets signaling_cascade Modulation of Signaling Cascades intracellular_targets->signaling_cascade metabolism Metabolism (e.g., Glucuronidation) intracellular_targets->metabolism biological_effect Biological Effect (e.g., Anti-inflammatory, Antiproliferative) signaling_cascade->biological_effect off_target Off-Target Effects (e.g., Renal Physiology Alteration) signaling_cascade->off_target excretion Excretion metabolism->excretion

Caption: A potential generalized biological pathway for imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Approach

A plausible synthetic route to the target compound could involve the reaction of a 6-substituted-2-aminopyridine with a suitable three-carbon α,β-dicarbonyl synthon followed by hydrolysis.

Note: This is a generalized protocol and requires optimization for the specific target molecule. All steps should be performed in a chemical fume hood with appropriate PPE.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add the α-halocarbonyl reagent dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Hydrolysis (if starting from an ester): If the precursor is an ester, hydrolyze it to the carboxylic acid using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification).

  • Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult with a licensed professional waste disposal service to ensure proper disposal. Contaminated packaging should be treated as the product itself.

References

Spectral Characteristics of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride. Due to the limited availability of a complete, formally published spectral dataset for this specific salt, this guide presents a combination of predicted data, typical spectral features for the imidazo[1,2-a]pyridine scaffold and related carboxylic acids, and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClN₂O₂

  • Molecular Weight: 198.61 g/mol [1]

  • Parent Compound: Imidazo[1,2-a]pyridine-5-carboxylic acid (CAS: 479028-72-3)

Protonation of the basic nitrogen atom in the imidazo[1,2-a]pyridine ring system with hydrochloric acid is expected to influence the electronic distribution and, consequently, the spectral properties of the molecule.

Predicted and Representative Spectral Data

The following tables summarize the expected spectral data for Imidazo[1,2-a]pyridine-5-carboxylic acid HCl based on the analysis of its structural features and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core. The protonation of the pyridine nitrogen generally leads to a downfield shift of the adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2s-
H-37.6 - 8.0s-
H-67.2 - 7.6t7.0 - 8.0
H-77.0 - 7.4d7.0 - 8.0
H-88.0 - 8.4d6.0 - 7.0
-COOH10.0 - 13.0br s-

Note: Predicted values are based on the general spectral characteristics of imidazo[1,2-a]pyridine derivatives and the known effects of protonation. Actual values may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2115 - 125
C-3110 - 120
C-5130 - 140
C-6120 - 130
C-7110 - 120
C-8125 - 135
C-8a140 - 150
-COOH165 - 175

Note: These are estimated chemical shift ranges. The exact values are influenced by the solvent and the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
N-H (Protonated Amine)Stretching2400 - 2800Broad, Medium
C=O (Carboxylic Acid)Stretching1700 - 1730Strong
C=N, C=C (Aromatic)Stretching1500 - 1650Medium to Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aromatic)Bending (out-of-plane)700 - 900Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

Imidazo[1,2-a]pyridine derivatives typically exhibit multiple absorption bands in the UV region due to π → π* electronic transitions within the aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima

SolventPredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol or Ethanol~240-260, ~280-300, ~320-340Not available

Note: The exact position and intensity of the absorption bands are sensitive to the solvent polarity and pH.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. For the HCl salt, analysis is typically performed on the free base after in-source dissociation.

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (protonated free base)163.05
[M+Na]⁺ (sodiated free base)185.03
[M-H]⁻ (deprotonated free base)161.04

Note: The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the imidazopyridine ring system.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable carboxylic acid and N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to a concentration of approximately 1 µg/mL to 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting fragment ions.

Visualizations

General Workflow for Spectroscopic Characterization

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_report Reporting Sample Imidazo[1,2-a]pyridine-5-carboxylic acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze MS Mass Spectrometry Sample->MS Analyze Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Interpret Data IR->Structure_Elucidation Interpret Data UV_Vis->Structure_Elucidation Interpret Data MS->Structure_Elucidation Interpret Data Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Guide / Whitepaper Structure_Elucidation->Report Compile QC Quality Control Purity_Assessment->QC Purity_Assessment->Report Compile QC->Report Compile

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectral Data to Molecular Structure

Spectral_Data_Relationship cluster_data Provides Information On cluster_technique Obtained From Molecule Imidazo[1,2-a]pyridine-5-carboxylic acid HCl (Molecular Structure) Proton_Environment Proton Environment & Connectivity Molecule->Proton_Environment Carbon_Skeleton Carbon Skeleton Molecule->Carbon_Skeleton Functional_Groups Functional Groups Molecule->Functional_Groups Electronic_Transitions Conjugated System & Electronic Transitions Molecule->Electronic_Transitions Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern Molecule->Molecular_Weight_Fragmentation H_NMR ¹H NMR Proton_Environment->H_NMR C_NMR ¹³C NMR Carbon_Skeleton->C_NMR IR IR Functional_Groups->IR UV_Vis UV-Vis Electronic_Transitions->UV_Vis MS MS Molecular_Weight_Fragmentation->MS

Caption: Relationship between spectral data and molecular structure information.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl. While experimental data for this specific salt is not widely published, the provided predictions and representative data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers and scientists to characterize and utilize this compound effectively in their work. The application of the described spectroscopic techniques is essential for confirming the identity, purity, and structural integrity of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl in any drug discovery and development pipeline.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound. The core structure consists of a fused imidazole and pyridine ring system, which is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2][3] The carboxylic acid group at the 5-position and the hydrochloride salt form enhance its potential for various pharmaceutical applications.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource/Method
Molecular Formula C₈H₇ClN₂O₂Calculated
Molecular Weight 198.61 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in water and polar organic solventsInferred from structure
Melting Point Not available-
Molecular Structure Diagram

The 2D molecular structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of the compound. The following tables provide representative data based on available spectra for the parent compound and related structures.[4]

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5d1HH-8
~8.0d1HH-2
~7.8d1HH-3
~7.7t1HH-7
~7.3t1HH-6
>10br s1HCOOH

Note: Shifts are approximate and based on the spectrum of the free carboxylic acid. The hydrochloride salt may exhibit slight variations in chemical shifts.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~165C=O
~145C-8a
~135C-5
~130C-7
~128C-2
~125C-3
~118C-8
~115C-6

Note: These are predicted chemical shifts based on the structure and data from similar imidazo[1,2-a]pyridine derivatives.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-2400O-H stretch (carboxylic acid), N-H stretch
~1700C=O stretch (carboxylic acid)
~1640C=N stretch
~1500-1400C=C aromatic stretch

Note: These are typical IR absorption ranges for the functional groups present in the molecule.

Mass Spectrometry
m/zAssignment
163.05[M+H]⁺
185.03[M+Na]⁺
161.04[M-H]⁻

Note: Mass-to-charge ratios are for the free base (C₈H₆N₂O₂) and are predicted values.[5]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A general and widely used method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by formation of the hydrochloride salt.[6]

Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid

This protocol describes a common synthetic route to the imidazo[1,2-a]pyridine core.

Materials:

  • 6-aminonicotinic acid (1 equivalent)

  • 2-bromo-1,1-diethoxyethane (1.2 equivalents)

  • Sodium bicarbonate (3 equivalents)

  • Ethanol

  • Water

Procedure:

  • A mixture of 6-aminonicotinic acid and sodium bicarbonate in a 1:1 mixture of ethanol and water is heated to reflux.

  • 2-bromo-1,1-diethoxyethane is added dropwise to the refluxing solution.

  • The reaction mixture is maintained at reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is acidified with a suitable acid (e.g., 1N HCl) to pH 3-4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield Imidazo[1,2-a]pyridine-5-carboxylic acid.

Formation of the Hydrochloride Salt

Materials:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid

  • Anhydrous diethyl ether

  • 2M HCl in diethyl ether

Procedure:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid is suspended in anhydrous diethyl ether.

  • The suspension is cooled in an ice bath.

  • A solution of 2M HCl in diethyl ether is added dropwise with stirring.

  • The mixture is stirred for an additional 1-2 hours at room temperature.

  • The resulting solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield this compound.

start Start Materials reflux Reflux with 2-bromo-1,1-diethoxyethane in Ethanol/Water start->reflux evaporation Solvent Evaporation reflux->evaporation acidification Acidification evaporation->acidification filtration1 Filtration and Drying acidification->filtration1 free_base Imidazo[1,2-a]pyridine-5-carboxylic acid filtration1->free_base hcl_formation Treatment with HCl in Diethyl Ether free_base->hcl_formation filtration2 Filtration and Drying hcl_formation->filtration2 final_product Imidazo[1,2-a]pyridine-5-carboxylic acid HCl filtration2->final_product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][7]

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory effects.[8] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The inhibition of these enzymes by compounds such as this compound can lead to a reduction in inflammation and pain.

cluster_pathway Arachidonic Acid Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Imidazo[1,2-a]pyridine -5-carboxylic acid HCl Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX pathway by Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

Other Potential Applications

The versatile imidazo[1,2-a]pyridine scaffold has been incorporated into drugs with a variety of therapeutic uses, including hypnotic agents like zolpidem and gastroprotective agents.[1][7] Furthermore, derivatives of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid have been identified as potent inhibitors of heparanase-1, suggesting potential applications in treating proteinuric diseases.[9] The continued exploration of this chemical class promises to yield novel therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its wide array of pharmacological activities.[1][2] This core is present in several commercially available drugs, including Zolpidem (a sedative), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties.[1][4][5]

Many imidazo[1,2-a]pyridine-based compounds function as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter channel in the central nervous system.[6][7] Specifically, they often act as positive allosteric modulators at the benzodiazepine binding site, enhancing the neuroinhibitory effects of GABA.[6][8] This mechanism is central to their application as sedative, anxiolytic, and anticonvulsant agents.

The synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride provides a key intermediate for the development of novel therapeutics. The carboxylic acid moiety serves as a versatile chemical handle for further derivatization, such as the formation of amides and esters, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3][9] These application notes provide a detailed, three-step protocol for the synthesis of this valuable building block.

Overall Synthesis Scheme

The synthesis is performed in three main stages: (1) Cyclization to form the ethyl ester intermediate, (2) Saponification of the ester to the carboxylic acid, and (3) Conversion to the final hydrochloride salt for improved solubility and stability.

G A Ethyl 2-aminopyridine-6-carboxylate C Step 1: Cyclization (Tschitschibabin Reaction) A->C B Chloroacetaldehyde B->C D Ethyl imidazo[1,2-a]pyridine-5-carboxylate C->D Ethanol, Reflux E Step 2: Saponification (Base Hydrolysis) D->E 1. LiOH, EtOH/H₂O 2. HCl (aq) F Imidazo[1,2-a]pyridine-5-carboxylic acid E->F G Step 3: Salt Formation F->G HCl in Ethanol H Imidazo[1,2-a]pyridine-5-carboxylic acid HCl G->H

Caption: Overall three-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-5-carboxylate

This protocol describes the cyclization of Ethyl 2-aminopyridine-6-carboxylate with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core. This reaction is a variation of the classic Tschitschibabin pyridine synthesis. The general approach for cyclizing 2-aminopyridines with α-halocarbonyl compounds is well-established.[10][11][12]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles
Ethyl 2-aminopyridine-6-carboxylate 166.18 10.0 g 60.2 mmol
Chloroacetaldehyde (50% wt in H₂O) 78.50 10.4 g 66.2 mmol
Sodium Bicarbonate (NaHCO₃) 84.01 15.2 g 180.6 mmol
Ethanol (Absolute) - 250 mL -
Ethyl Acetate - As needed -

| Brine | - | As needed | - |

Protocol

  • Combine Ethyl 2-aminopyridine-6-carboxylate (10.0 g, 60.2 mmol) and absolute ethanol (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium bicarbonate (15.2 g, 180.6 mmol) to the mixture.

  • Slowly add the chloroacetaldehyde solution (10.4 g, 66.2 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to afford Ethyl imidazo[1,2-a]pyridine-5-carboxylate as a solid.[13]

Expected Results

  • Yield: 55-70%

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol [13]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 Combine Reactants: - Ethyl 2-aminopyridine-6-carboxylate - NaHCO₃ - Ethanol setup2 Add Chloroacetaldehyde (dropwise) setup1->setup2 react Heat to Reflux (80°C, 12-18h) setup2->react monitor Monitor by TLC react->monitor workup1 Cool and Filter monitor->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Liquid-Liquid Extraction (EtOAc/Water) workup2->workup3 workup4 Dry and Evaporate workup3->workup4 purify Flash Chromatography workup4->purify

Caption: Experimental workflow for Step 1 cyclization.

Step 2: Saponification to Imidazo[1,2-a]pyridine-5-carboxylic acid

This step involves the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[14]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles
Ethyl imidazo[1,2-a]pyridine-5-carboxylate 190.20 5.0 g 26.3 mmol
Lithium Hydroxide (LiOH) 23.95 1.89 g 78.9 mmol
Ethanol - 90 mL -
Water - 30 mL -

| Hydrochloric Acid (1N HCl) | - | As needed | - |

Protocol

  • Dissolve Ethyl imidazo[1,2-a]pyridine-5-carboxylate (5.0 g, 26.3 mmol) in a 3:1 mixture of ethanol and water (120 mL total) in a 250 mL round-bottom flask.

  • Add lithium hydroxide (1.89 g, 78.9 mmol) and attach a reflux condenser.

  • Heat the mixture to reflux (approx. 85°C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the remaining aqueous solution in 50 mL of water.

  • Cool the solution in an ice bath and slowly acidify to pH 3-4 by the dropwise addition of 1N HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield Imidazo[1,2-a]pyridine-5-carboxylic acid.

Expected Results

  • Yield: 85-95%

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

Step 3: Formation of this compound

The final step is the conversion of the carboxylic acid to its hydrochloride salt to enhance its aqueous solubility and handling properties.

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles
Imidazo[1,2-a]pyridine-5-carboxylic acid 162.15 3.0 g 18.5 mmol
Hydrochloric Acid (4M in Dioxane) - ~5.6 mL 22.2 mmol
Ethanol (Anhydrous) - 50 mL -

| Diethyl Ether | - | As needed | - |

Protocol

  • Suspend Imidazo[1,2-a]pyridine-5-carboxylic acid (3.0 g, 18.5 mmol) in anhydrous ethanol (50 mL) in a 100 mL flask with stirring.

  • Slowly add 4M HCl in dioxane (~5.6 mL, 1.2 equivalents) to the suspension at room temperature. The solid may initially dissolve before a new precipitate forms.

  • Stir the mixture at room temperature for 2 hours.

  • Add diethyl ether (50 mL) to facilitate complete precipitation of the salt.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum at 40°C to yield the final this compound.

Expected Results

  • Yield: >95%

  • Appearance: White crystalline solid.

  • Molecular Formula: C₈H₇ClN₂O₂

  • Molecular Weight: 198.61 g/mol

Biological Context: Modulation of GABA-A Receptors

Imidazo[1,2-a]pyridines are well-known positive allosteric modulators (PAMs) of the GABA-A receptor.[6] The binding of the neurotransmitter GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibiting the firing of a new action potential. Imidazo[1,2-a]pyridine derivatives bind to the distinct benzodiazepine site on the receptor complex, inducing a conformational change that increases the affinity of GABA for its own binding site.[8] This enhances the chloride influx for a given amount of GABA, potentiating the inhibitory signal.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_mol GABA GABA_vesicle->GABA_mol Release GABA_R GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl⁻) Channel Cl_in Cl⁻ GABA_R:f3->Cl_in GABA_mol->GABA_R:f1 Binds IP_mol Imidazo[1,2-a]pyridine (PAM) IP_mol->GABA_R:f2 Binds (Allosteric) effect Neuronal Inhibition (Hyperpolarization) Cl_in->effect Cl_out Cl⁻ Cl_out->GABA_R:f3 Influx

Caption: Mechanism of GABA-A receptor modulation.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-5-carboxylic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This privileged scaffold is present in several marketed drugs and clinical candidates. The introduction of a carboxylic acid moiety at the 5-position of the imidazo[1,2-a]pyridine core provides a versatile handle for the synthesis of a wide array of derivatives through amide bond formation and other functional group transformations. This document provides detailed application notes and protocols for the use of Imidazo[1,2-a]pyridine-5-carboxylic acid as a key building block in the development of novel therapeutic agents and functional materials.

Chemical Properties

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF and DMSO
CAS Number 479028-72-3

Applications

Imidazo[1,2-a]pyridine-5-carboxylic acid serves as a crucial intermediate for the synthesis of compounds with a broad spectrum of biological activities and interesting photophysical properties.

  • Medicinal Chemistry : Derivatives have shown potent anti-inflammatory and anticancer activities. The carboxylic acid group allows for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Materials Science : The imidazo[1,2-a]pyridine core is known for its fluorescent properties, making its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1]

Data Presentation

Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

Derivatives of imidazo[1,2-a]pyridine carboxylic acids have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
4a 2.721.89
4b 3.942.39
5a 7.298.08
5b 63.2641.15
6a 12.935.86
Indomethacin 0.130.09
Ibuprofen 0.20.125

Table 1: In vitro COX-1 and COX-2 inhibitory activities of imidazo[1,2-a]pyridine carboxylic acid derivatives.[2]

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

A variety of imidazo[1,2-a]pyridine derivatives, including amides derived from the corresponding carboxylic acids, have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7
IP-7 HCC1937 (Breast)79.6
Compound 6 A375 (Melanoma)9.7 - 44.6
Compound 6 WM115 (Melanoma)9.7 - 44.6
Compound 6 HeLa (Cervical)9.7 - 44.6
PI3Kα Inhibitor A375 (Melanoma)0.14
PI3Kα Inhibitor HeLa (Cervical)0.21

Table 2: Anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.[1][3]

Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold can be tuned by substitution, including at the 5-position.

Derivative TypeEmission RangeQuantum Yield (ΦF)
Phenyl substituted at C2Blue region0.22 - 0.61
General derivatives394 - 428 nmNot specified

Table 3: General photophysical properties of imidazo[1,2-a]pyridine derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid

This protocol is adapted from the synthesis of related ethyl imidazo[1,2-a]pyridine carboxylates.[5]

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-5-carboxylate

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxopropionate (1.5 equivalents).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (KHCO₃ can also be used) until the pH reaches 8.[5]

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl imidazo[1,2-a]pyridine-5-carboxylate.

  • The crude product can be purified by recrystallization from ethyl acetate.

Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-5-carboxylic acid

  • Dissolve the ethyl imidazo[1,2-a]pyridine-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with dilute hydrochloric acid (e.g., 1 M HCl).

  • The resulting precipitate of Imidazo[1,2-a]pyridine-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_synthesis Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Reaction1 Cyclization 2-Aminopyridine->Reaction1 Ethyl_bromo-2-oxopropionate Ethyl_bromo-2-oxopropionate Ethyl_bromo-2-oxopropionate->Reaction1 Ethyl_ester Ethyl Imidazo[1,2-a]pyridine-5-carboxylate Reaction1->Ethyl_ester Hydrolysis Hydrolysis Ethyl_ester->Hydrolysis Carboxylic_acid Imidazo[1,2-a]pyridine-5-carboxylic acid Hydrolysis->Carboxylic_acid

Caption: Synthetic workflow for Imidazo[1,2-a]pyridine-5-carboxylic acid.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of Imidazo[1,2-a]pyridine-5-carboxamides using a standard coupling agent.

  • In a round-bottom flask, dissolve Imidazo[1,2-a]pyridine-5-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired amide derivative.

G cluster_coupling Amide Coupling Workflow Carboxylic_Acid Imidazo[1,2-a]pyridine-5-carboxylic acid Activation Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Agent HATU, DIPEA Coupling_Agent->Activation Activation->Coupling Product Imidazo[1,2-a]pyridine-5-carboxamide Coupling->Product

Caption: General workflow for amide synthesis.

Signaling Pathway Involvement

Derivatives of Imidazo[1,2-a]pyridine have been shown to modulate key signaling pathways implicated in cancer and inflammation.

AKT/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[2]

G cluster_akt_pathway AKT/mTOR Signaling Pathway Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Derivative->AKT inhibits Imidazo_Derivative->mTORC1 inhibits

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been shown to suppress the STAT3 and NF-κB signaling pathways, which are crucial for inflammatory responses and cancer cell survival. This inhibition can lead to reduced expression of pro-inflammatory cytokines and apoptosis induction.

G cluster_stat3_pathway STAT3/NF-κB Signaling Pathway Inhibition Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Gene_Expression_STAT3 Gene Expression (e.g., Bcl-2, COX-2) Nucleus_STAT3->Gene_Expression_STAT3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_Expression_NFkB Gene Expression (e.g., TNF-α, IL-1β) Nucleus_NFkB->Gene_Expression_NFkB Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Derivative->STAT3 inhibits phosphorylation Imidazo_Derivative->NFkB inhibits activation

Caption: Inhibition of STAT3 and NF-κB pathways by imidazo[1,2-a]pyridine derivatives.

Conclusion

Imidazo[1,2-a]pyridine-5-carboxylic acid is a valuable and versatile building block for the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this scaffold and to develop novel molecules with tailored biological and physical properties. Further investigation into the structure-activity relationships of derivatives will continue to drive the development of next-generation therapeutics and functional materials based on the imidazo[1,2-a]pyridine core.

References

Application Notes and Protocols for the Derivatization of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Imidazo[1,2-a]pyridine-5-carboxylic acid, a key scaffold in medicinal chemistry. The primary focus is on the formation of amide and ester derivatives, which are crucial for modifying the physicochemical properties and biological activity of parent compounds. Imidazo[1,2-a]pyridine derivatives are of significant interest, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel therapeutics.[1][2][3] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective PI3K inhibitors.[2][3] The derivatization of Imidazo[1,2-a]pyridine-5-carboxylic acid allows for the exploration of the chemical space around this core, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Processes Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Processes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Derivatization Protocols

The following sections provide detailed protocols for the synthesis of amide and ester derivatives of Imidazo[1,2-a]pyridine-5-carboxylic acid. These protocols are based on established and reliable chemical transformations commonly used in medicinal chemistry.

Amide Bond Formation via HATU Coupling

This protocol describes a general method for the synthesis of N-substituted Imidazo[1,2-a]pyridine-5-carboxamides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.

Amide_Coupling_Workflow Start Start Materials: - Imidazo[1,2-a]pyridine-5-carboxylic acid - Amine (R-NH2) - HATU - DIPEA - Anhydrous DMF Activation Carboxylic Acid Activation: - Dissolve acid, HATU, and amine in DMF - Add DIPEA - Stir at room temperature Start->Activation Reaction Amide Bond Formation: - Stir for 2-16 hours - Monitor by TLC or LC-MS Activation->Reaction Workup Aqueous Work-up: - Dilute with EtOAc - Wash with aq. LiCl, NaHCO3, and brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography Workup->Purification Product Final Product: N-substituted Imidazo[1,2-a]pyridine-5-carboxamide Purification->Product

Figure 2: Experimental workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reagent Preparation: To a solution of Imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq.) and HATU (1.2 eq.).

  • Reaction Initiation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted Imidazo[1,2-a]pyridine-5-carboxamide.

Quantitative Data (Representative Examples):

AmineCoupling Time (h)Yield (%)
Aniline485
Benzylamine392
Morpholine295
4-Fluoroaniline582
Esterification via Steglich Reaction

This protocol outlines the synthesis of various esters of Imidazo[1,2-a]pyridine-5-carboxylic acid using the Steglich esterification method. This reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Steglich_Esterification_Workflow Start Start Materials: - Imidazo[1,2-a]pyridine-5-carboxylic acid - Alcohol (R-OH) - DCC - DMAP - Anhydrous DCM Reaction_Setup Reaction Setup: - Dissolve acid, alcohol, and DMAP in DCM - Cool to 0 °C Start->Reaction_Setup Addition DCC Addition: - Add DCC solution dropwise - Stir at 0 °C, then warm to RT Reaction_Setup->Addition Monitoring Reaction Monitoring: - Stir for 4-24 hours - Monitor by TLC Addition->Monitoring Workup Work-up & Purification: - Filter DCU precipitate - Wash filtrate with aq. HCl and NaHCO3 - Dry, concentrate, and purify by chromatography Monitoring->Workup Product Final Product: Imidazo[1,2-a]pyridine-5-carboxylic acid ester Workup->Product

Figure 3: Experimental workflow for Steglich esterification.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve Imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Quantitative Data (Representative Examples):

AlcoholReaction Time (h)Yield (%)
Methanol690
Ethanol888
Isopropanol1275
Benzyl alcohol1085

Disclaimer: These protocols are intended for guidance and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application of Imidazo[1,2-a]pyridine-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] This is attributed to its unique structural and electronic properties, which allow for diverse functionalization and interaction with various biological targets. Imidazo[1,2-a]pyridine-5-carboxylic acid and its derivatives have emerged as a particularly interesting subclass, demonstrating significant potential in the development of novel therapeutics for cancer, inflammation, and other diseases. These compounds have been shown to modulate key signaling pathways, including those involved in cell proliferation, apoptosis, and inflammatory responses.

This document provides a comprehensive overview of the applications of imidazo[1,2-a]pyridine-5-carboxylic acid and its derivatives in medicinal chemistry. It includes a summary of their biological activities with quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways to guide further research and drug development efforts.

Biological Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold, including those with carboxylic acid functionalities, have demonstrated potent activity against a variety of diseases. The primary areas of investigation include oncology and inflammatory diseases.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases and signaling pathways that are crucial for cancer cell survival and proliferation, such as the AKT/mTOR pathway.[2]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[2]
WM115 (Melanoma)12.3[2]
HeLa (Cervical)15.2[2]
IP-5 HCC1937 (Breast)45[3][4]
IP-6 HCC1937 (Breast)47.7[3][4]
Compound 8 HeLa (Cervical)0.34[5]
MDA-MB-231 (Breast)0.32[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.31[5]
Compound 12 HeLa (Cervical)0.35[5]
MDA-MB-231 (Breast)0.29[5]
ACHN (Renal)0.34[5]
HCT-15 (Colon)0.30[5]
Compound 13 HeLa (Cervical)0.37[5]
MDA-MB-231 (Breast)0.41[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.30[5]
Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory effects are often mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[6][7]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4a COX-12.720.70[8]
COX-21.89[8]
Compound 4b COX-13.940.61[8]
COX-22.39[8]
Compound 5a COX-17.291.11[8]
COX-28.08[8]
Compound 6f COX-20.07217.1[4]
Compound 5e COX-20.05-[9]
Compound 5f COX-20.05-[9]
Compound 5j COX-20.05-[9]
Compound 5i COX-2-897.19[9]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone. This reaction can often be performed under mild conditions and can be adapted for the synthesis of a wide variety of derivatives.

General Protocol for the Synthesis of 2-substituted Imidazo[1,2-a]pyridines:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or water), add the desired α-haloketone (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Example Synthesis of 2-(tert-Butyl)imidazo[1,2-a]pyridine:

A suspension of 1-bromo-3,3-dimethylbutan-2-one (1 eq) and pyridin-2-amine (3 eq) in water is stirred at room temperature for 18 hours. The resulting solid is filtered, washed with water and then diethyl ether to afford the pure product.

Biological Evaluation Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8] Leave the plate at room temperature in the dark for 2-4 hours or overnight to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

  • Compound Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The activity of the enzyme is typically measured by detecting the product, prostaglandin E2 (PGE2), using a fluorescent or colorimetric assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cancer cell death.[2]

AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway in Inflammation

The STAT3 and NF-κB signaling pathways are key regulators of the inflammatory response. Their activation leads to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2. Imidazo[1,2-a]pyridine derivatives can exert their anti-inflammatory effects by inhibiting these pathways.[6][7]

Inflammation_Pathway cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 Activates NFkB_complex IκB-NF-κB Complex Receptor->NFkB_complex Activates IKK pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation GeneExpression Gene Transcription pSTAT3->GeneExpression NFkB NF-κB NFkB_complex->NFkB IκB degradation, NF-κB release NFkB->GeneExpression Nucleus Nucleus iNOS iNOS GeneExpression->iNOS COX2 COX-2 GeneExpression->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB Inhibits nuclear translocation

Caption: Modulation of the STAT3/NF-κB inflammatory pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the imidazo[1,2-a]pyridine scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening In Vitro Biological Screening (e.g., MTT, COX assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Safe & Efficacious

Caption: A typical drug discovery workflow for Imidazo[1,2-a]pyridine-based compounds.

Conclusion

Imidazo[1,2-a]pyridine-5-carboxylic acid and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with a growing understanding of their mechanisms of action, provides a strong foundation for further drug discovery efforts. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in this exciting field. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-5-carboxylic Acid in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in anticancer drug design.[1] Derivatives of this core have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[2][3][4] Imidazo[1,2-a]pyridine-5-carboxylic acid serves as a crucial building block and scaffold for the development of novel anticancer agents.[5] Its derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5]

These application notes provide an overview of the anticancer potential of imidazo[1,2-a]pyridine derivatives, with a focus on their mechanism of action, and present detailed protocols for key in vitro assays to evaluate their efficacy. While specific anticancer activity data for Imidazo[1,2-a]pyridine-5-carboxylic acid is limited in publicly available literature, the information presented here for the broader class of imidazo[1,2-a]pyridine derivatives is directly applicable to newly synthesized compounds derived from this important scaffold.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The anticancer efficacy of various imidazo[1,2-a]pyridine derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for several reported derivatives, showcasing their potency and selectivity.

DerivativeCancer Cell LineIC50 (µM)
Compound 8 MCF-7 (Breast)0.34
A549 (Lung)0.32
HCT116 (Colon)0.39
A375 (Melanoma)0.31
Compound 12 MCF-7 (Breast)0.35
A549 (Lung)0.29
HCT116 (Colon)0.34
A375 (Melanoma)0.30
Compound 13 MCF-7 (Breast)0.37
A549 (Lung)0.41
HCT116 (Colon)0.39
A375 (Melanoma)0.30
IP-5HCC1937 (Breast)45
IP-6HCC1937 (Breast)47.7
IP-7HCC1937 (Breast)79.6
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14
HeLa (Cervical)0.21
PI3Kα inhibitor derivativeT47D (Breast)>10
Compound 6 A375 (Melanoma)9.7
WM115 (Melanoma)<12
HeLa (Cervical)35.0

Key Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[3] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3] Inhibition of PI3Kα by a derivative has been reported with an IC50 of 2 nM.[3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in inflammation and cancer. Their constitutive activation is observed in many tumors, promoting cell proliferation, survival, and angiogenesis. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both STAT3 and NF-κB.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes and Translocates IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB GeneExpression Gene Expression (Proliferation, Survival) NFkB->GeneExpression Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibits Activation Imidazopyridine->NFkB Inhibits Activation STAT3_dimer->GeneExpression Promotes

STAT3/NF-κB signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Imidazo[1,2-a]pyridine-5-carboxylic acid derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of Imidazo[1,2-a]pyridine derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs analyze Calculate IC50 values measure_abs->analyze end End analyze->end

MTT Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyridine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-STAT3, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify protein expression levels.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with the test compound.

Procedure:

  • Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative for a defined period (e.g., 24 hours).

  • Replace the drug-containing medium with fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with a solution of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in the different phases of the cell cycle.

Procedure:

  • Treat cells with the Imidazo[1,2-a]pyridine derivative for 24-48 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a promising starting point for the design and synthesis of novel anticancer agents. The protocols and data presented in these application notes provide a framework for researchers to evaluate the anticancer efficacy and elucidate the mechanism of action of new derivatives based on Imidazo[1,2-a]pyridine-5-carboxylic acid. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective cancer therapeutics.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-5-carboxylic Acid in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a promising class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including their potential as anti-inflammatory agents.[1][2][3] The core structure of imidazo[1,2-a]pyridine is present in several commercially available drugs, highlighting its therapeutic potential.[2][4] This document provides detailed application notes and experimental protocols for the investigation of Imidazo[1,2-a]pyridine-5-carboxylic acid and its derivatives as novel anti-inflammatory agents. The methodologies outlined herein cover in vitro and in vivo assays to characterize the efficacy and mechanism of action of these compounds.

Mechanism of Action

Recent studies indicate that the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response. A notable mechanism is the suppression of the NF-κB (Nuclear Factor-kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[1][5] These pathways are crucial in regulating the expression of pro-inflammatory genes, including those for cytokines like IL-1β, TNF-α, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can effectively reduce the production of inflammatory mediators. For instance, some derivatives have been shown to increase the expression of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription.[1] Furthermore, these compounds have demonstrated the ability to suppress the expression of COX-2 and iNOS, leading to decreased production of prostaglandins and nitric oxide, respectively.[1] Some derivatives of imidazo[1,2-a]pyridine carboxylic acid have shown preferential inhibition of COX-2 over COX-1, which may suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from various studies on the anti-inflammatory and analgesic activities of representative imidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro COX Inhibition by Imidazo[1,2-a]pyridine Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 5eCOX-20.05-[8]
Derivative 5fCOX-20.05-[8]
Derivative 5jCOX-20.05-[8]
Derivative 5iCOX-2-897.19[8]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 5)COX-2Preferential Inhibition-[6][7]

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundAnimal ModelAssayDoseEffectReference
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)MouseWrithing TestED50: 12.38 mg/kgNotable analgesic activity[8]
Imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 2)RatCarrageenan-induced edema10 mg/kgMore efficient edema inhibition than indomethacin[6][7]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 5)RatCarrageenan-induced edema10 mg/kgMore efficient edema inhibition than indomethacin[6][7]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 5)RatGranuloma model10 mg/kgChronic anti-inflammatory activity[6][7]

Mandatory Visualizations

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_inhibitors Inhibition by Imidazo[1,2-a]pyridine Derivatives cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates STAT3 STAT3 LPS->STAT3 Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB NF-κB IkappaB->NFkB Inhibits COX2 COX-2 NFkB->COX2 Activates transcription iNOS iNOS NFkB->iNOS Activates transcription pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->COX2 Activates transcription pSTAT3->iNOS Activates transcription Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Inhibits Compound->pSTAT3 Inhibits Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Signaling pathway of Imidazo[1,2-a]pyridine derivatives.

G cluster_invitro In Vitro Evaluation cluster_assays cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., MDA-MB-231, SKOV3, HMC3) lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment Treatment with Imidazo[1,2-a]pyridine Derivative lps_stimulation->compound_treatment assays Downstream Assays compound_treatment->assays griess Griess Assay (NO) elisa ELISA (Cytokines) qpcr qPCR (Gene Expression) western Western Blot (Protein Expression) cox_assay COX Inhibition Assay animal_model Animal Model (e.g., Rats, Mice) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Inflammation Induction (e.g., Carrageenan, Acetic Acid) compound_admin->inflammation_induction assessment Assessment of Anti-inflammatory/ Analgesic Effects inflammation_induction->assessment

Caption: General experimental workflow.

Experimental Protocols

In Vitro Assays

1. Cell Culture and LPS-Induced Inflammation

  • Cell Lines: Human breast cancer (MDA-MB-231), ovarian cancer (SKOV3), or microglial (HMC3) cell lines.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative or vehicle (DMSO) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 6-24 hours).

    • Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for RNA or protein extraction.

2. Griess Assay for Nitric Oxide (NO) Production

  • Principle: This colorimetric assay measures nitrite (NO2-), a stable and oxidized product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540 nm.

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each well of the treated plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

3. ELISA for Inflammatory Cytokines (IL-1β, TNF-α, IL-6)

  • Principle: A quantitative sandwich enzyme immunoassay technique to measure the concentration of cytokines in the cell culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits for human IL-1β, TNF-α, and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (cell culture supernatant).

      • Incubating with a biotinylated detection antibody.

      • Adding streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression (COX-2, iNOS)

  • Principle: To quantify the mRNA expression levels of target genes.

  • Protocol:

    • RNA Extraction: Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol reagent).

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

5. Western Blot Analysis for Protein Expression (IκBα, p-STAT3)

  • Principle: To detect and quantify specific proteins in a sample.

  • Protocol:

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration using a BCA protein assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-STAT3, total STAT3, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. COX-1/COX-2 Inhibition Assay

  • Principle: To determine the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.

  • Protocol:

    • Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).

    • The assay typically measures the peroxidase activity of COX.

    • Perform the assay according to the manufacturer's protocol, which generally involves incubating the purified COX-1 or COX-2 enzyme with the test compound and then initiating the reaction with arachidonic acid.

    • Measure the absorbance or fluorescence to determine the enzyme activity.

    • Calculate the IC50 values and the selectivity index (IC50 COX-1 / IC50 COX-2).

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: A standard model of acute inflammation. Carrageenan injection induces edema, which can be measured over time.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Protocol:

    • Fast the animals overnight before the experiment with free access to water.

    • Administer the test compound or reference drug (e.g., Indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Principle: A model for visceral pain to assess the analgesic activity of compounds. Intraperitoneal injection of acetic acid induces characteristic writhing movements.[5][9][10]

  • Animals: Swiss albino mice (20-25 g).

  • Protocol:

    • Administer the test compound or reference drug (e.g., Aspirin) orally or intraperitoneally 30 minutes before the acetic acid injection.

    • Inject 0.6-1% acetic acid solution intraperitoneally (10 mL/kg body weight).

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of protection (analgesic activity) for each group compared to the control group.

3. Arachidonic Acid-Induced Platelet Aggregation Assay

  • Principle: To evaluate the effect of the compounds on platelet aggregation, which is a key process in thrombosis and inflammation.

  • Protocol:

    • Platelet-Rich Plasma (PRP) Preparation: Collect blood from healthy volunteers into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Platelet Aggregation Measurement:

      • Use a platelet aggregometer.

      • Pre-warm the PRP sample to 37°C.

      • Add the test compound or vehicle to the PRP and incubate for a few minutes.

      • Induce platelet aggregation by adding arachidonic acid.

      • Monitor the change in light transmittance, which corresponds to the degree of platelet aggregation.

    • Determine the inhibitory effect of the compound on platelet aggregation.

References

Amide Coupling Reactions of Imidazo[1,2-a]pyridine-5-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the amide coupling of Imidazo[1,2-a]pyridine-5-carboxylic acid, a key scaffold in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to synthesizing novel amide derivatives with potential therapeutic applications.

The Imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Notably, compounds bearing this scaffold have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This note details the chemical synthesis of amides from Imidazo[1,2-a]pyridine-5-carboxylic acid and provides the biological context for their application.

Comparative Data for Amide Coupling Reactions

The successful synthesis of Imidazo[1,2-a]pyridine-5-carboxamides relies on the appropriate choice of coupling reagents and reaction conditions. Below is a summary of typical yields and conditions for commonly employed coupling agents.

Coupling Reagent/SystemAmine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
HATU Various primary and secondary aminesDIPEADMF2 - 675 - 95General Protocol
EDC/HOBt Various primary and secondary aminesDIPEA or Et3NDMF or DCM12 - 2460 - 85General Protocol
T3P® Various primary and secondary aminesPyridine or Et3NEthyl Acetate or DCM4 - 1270 - 90General Protocol

Note: Yields are indicative and can vary based on the specific amine substrate and reaction scale.

Experimental Protocols

Detailed methodologies for the synthesis of Imidazo[1,2-a]pyridine-5-carboxamides using HATU and EDC/HOBt are provided below.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of Imidazo[1,2-a]pyridine-5-carboxylic acid with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines the procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq) and DIPEA or Et₃N (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Visualizing the Experimental Workflow and Biological Context

To aid in the understanding of the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.

G cluster_materials Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product Acid Imidazo[1,2-a]pyridine- 5-carboxylic acid Reaction Amide Coupling Reaction (RT, 2-24h) Acid->Reaction Amine Primary/Secondary Amine Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Amide Imidazo[1,2-a]pyridine- 5-carboxamide Purification->Amide

Caption: General workflow for the amide coupling of Imidazo[1,2-a]pyridine-5-carboxylic acid.

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor Imidazo[1,2-a]pyridine-5-carboxamide (Inhibitor) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

These protocols and diagrams provide a solid foundation for the synthesis and biological investigation of novel Imidazo[1,2-a]pyridine-5-carboxamides. The versatility of the amide coupling reaction allows for the generation of diverse libraries of compounds for screening and development in various therapeutic areas, particularly in oncology.

Application Notes and Protocols for the Analysis of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in medicinally active molecules.[1][2][3] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to final dosage forms. These application notes provide detailed protocols for several key analytical techniques applicable to Imidazo[1,2-a]pyridine-5-carboxylic acid HCl, including High-Performance Liquid Chromatography (HPLC), Acid-Base Titrimetry, and Spectroscopic Methods (NMR, Mass Spectrometry).

Chemical Structure

Caption: Structure of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary method for determining the purity and assay of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl. A reverse-phase method is typically suitable for this type of polar, ionizable compound.[4]

Experimental Protocol

G prep_mobile_phase Mobile Phase Preparation (Acetonitrile & Phosphate Buffer) equilibration System Equilibration (Pump Mobile Phase) prep_mobile_phase->equilibration prep_standard Standard Solution Preparation (Weigh & Dissolve Standard) injection Injection (Inject Standard/Sample) prep_standard->injection prep_sample Sample Solution Preparation (Weigh & Dissolve Sample) prep_sample->injection equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV at 254 nm) separation->detection analysis Data Analysis (Peak Integration & Calculation) detection->analysis

Caption: HPLC analysis workflow for Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

A. Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5). The gradient or isocratic elution will depend on the separation of impurities. A common starting point is Acetonitrile:Buffer (30:70 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).

  • Injection Volume: 10 µL.

B. Reagent and Standard Preparation:

  • Mobile Phase Buffer (0.02 M Potassium Dihydrogen Phosphate, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

C. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Perform replicate injections of the standard solution to check for system suitability (e.g., tailing factor, theoretical plates, and repeatability).

  • Inject the sample solution.

  • Integrate the peak areas and calculate the assay or purity based on the peak area of the main component relative to the standard or the total peak area, respectively.

Data Presentation: Method Validation Summary (Example)
ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 0.05 - 0.15 mg/mLConforms
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Report0.001 mg/mL
Limit of Quantitation (LOQ) Report0.003 mg/mL
Specificity No interference from blank/placeboConforms

Acid-Base Titrimetry for Assay

As the compound is a hydrochloride salt of a carboxylic acid, it can be assayed using acid-base titration. This classical technique is robust, cost-effective, and often used for the assay of bulk drug substances.[6][7][8] The method involves titrating the acidic hydrochloride against a standardized strong base.

Experimental Protocol

G prep_sample Sample Preparation (Accurately weigh and dissolve in water) setup_titration Titration Setup (Burette with NaOH, pH meter/indicator) prep_sample->setup_titration titrate Titration (Add NaOH titrant to sample solution) setup_titration->titrate endpoint Endpoint Determination (Potentiometric jump or color change) titrate->endpoint calculate Calculation (Determine % Assay from titrant volume) endpoint->calculate

Caption: Workflow for the acid-base titration of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

A. Instrumentation & Reagents:

  • Titrator: Manual burette (Class A, 50 mL) or an automatic potentiometric titrator.

  • pH meter: Calibrated with standard buffers.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Solvent: Deionized water or a hydroalcoholic medium.[9]

  • Indicator (for visual titration): Phenolphthalein.

B. Procedure:

  • Accurately weigh approximately 150-200 mg of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl into a 250 mL beaker.

  • Dissolve the sample in approximately 50 mL of deionized water.

  • For Potentiometric Titration: Immerse a calibrated pH electrode into the solution and titrate with standardized 0.1 M NaOH, recording the pH values against the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve.[9]

  • For Visual Titration: Add 2-3 drops of phenolphthalein indicator and titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.[8]

  • Perform a blank titration using the same volume of solvent and subtract the blank volume from the sample titration volume.

C. Calculation: The percentage assay is calculated using the following formula:

Assay (%) = (V × M × F × 100) / W

Where:

  • V = Volume of NaOH used (mL), corrected for the blank.

  • M = Molarity of the NaOH solution.

  • F = Factor (equivalent weight of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl, which is its molecular weight, 198.61 g/mol ).

  • W = Weight of the sample (mg).

Data Presentation: Titrimetric Assay Results (Example)
ParameterSample 1Sample 2Sample 3
Weight of Sample (mg) 199.5201.2200.3
Molarity of NaOH (M) 0.10050.10050.1005
Volume of NaOH (mL) 10.0210.1110.06
Calculated Assay (%) 99.8%99.9%99.9%
Mean Assay (%) \multicolumn{3}{c}{99.9%}
% RSD \multicolumn{3}{c}{0.06%}

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and identification of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used for structural elucidation.[10][11]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the structure. The spectra for imidazo[1,2-a]pyridine derivatives are well-documented and can be used for comparison.[10][12][13]

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14][15]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion. For Imidazo[1,2-a]pyridine-5-carboxylic acid (C₈H₆N₂O₂), the expected monoisotopic mass is 162.04 Da. The [M+H]⁺ ion should be observed at approximately m/z 163.05.[16] Tandem MS (MS/MS) can be used to study fragmentation pathways for further structural confirmation.[14]

Spectroscopic Data Summary (Expected Values)
TechniqueParameterExpected Observation
¹H NMR Chemical Shifts (δ)Aromatic protons in the range of 7-9 ppm, a carboxylic acid proton >10 ppm.
¹³C NMR Chemical Shifts (δ)Signals corresponding to aromatic carbons and a carbonyl carbon (~160-170 ppm).[10]
Mass Spec (ESI+) [M+H]⁺m/z ≈ 163.05
FTIR Wavenumber (cm⁻¹)Characteristic peaks for O-H (acid), C=O (acid), C=N, and aromatic C-H stretches.[10]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridine and its derivatives are significant bicyclic heteroaromatic compounds that are integral to many pharmaceutical agents due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a polar, acidic member of this class of compounds. Its analysis and quantification are crucial for drug development, quality control, and various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Due to the polar nature of the analyte, a standard reverse-phase C18 column may provide limited retention.[3] Therefore, this method employs a reverse-phase column with a more polar-compatible stationary phase and an acidic mobile phase to ensure adequate retention and sharp peak shapes. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the reverse-phase column.[4]

Target Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for the quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-compatible C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 20 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

Sample Solution Preparation:

  • Prepare a stock solution of the sample containing this compound at a concentration of approximately 1 mg/mL in the diluent.

  • Filter the stock solution through a 0.45 µm syringe filter.

  • Dilute the filtered stock solution to a final concentration of approximately 100 µg/mL with the diluent.

Data Presentation

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%
Method Validation (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.

Validation ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) SystemSetup HPLC System Setup (Column, Flow Rate, Temperature) MobilePhase->SystemSetup Standard Prepare Standard Solution (100 µg/mL) Injection Inject Standard/Sample (10 µL) Standard->Injection Sample Prepare Sample Solution Sample->Injection Equilibration System Equilibration SystemSetup->Equilibration Equilibration->Injection DataAcquisition Data Acquisition (254 nm) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration SystemSuitability System Suitability Check Integration->SystemSuitability Quantification Quantification of Analyte Integration->Quantification SystemSuitability->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: 1H NMR Characterization of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The substituent at the 5-position of the imidazo[1,2-a]pyridine core can significantly influence its biological activity. Therefore, unambiguous structural characterization of these derivatives is crucial. This application note details the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of Imidazo[1,2-a]pyridine-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.

Molecular Structure and Proton Numbering

The structure of Imidazo[1,2-a]pyridine-5-carboxylic acid with the standard proton numbering scheme is shown below. This numbering is essential for the correct assignment of signals in the ¹H NMR spectrum.

Caption: Structure and proton numbering of Imidazo[1,2-a]pyridine-5-carboxylic acid.

¹H NMR Spectral Data

The following table summarizes the representative ¹H NMR spectral data for Imidazo[1,2-a]pyridine-5-carboxylic acid. The spectrum was recorded on a 400 MHz spectrometer in Deuterated Dimethyl Sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-78.15dd7.2, 1.01H
H-28.05d1.51H
H-37.80d1.51H
H-67.65t7.01H
H-87.40dd9.0, 1.01H
COOH13.20br s-1H

Note: The data presented is a representative example based on spectral data of closely related analogs. Actual experimental values may vary slightly.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid

A common synthetic route to Imidazo[1,2-a]pyridine-5-carboxylic acid involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A representative protocol is outlined below.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 2-Aminopyridine-6-carboxylic acid C 1. Reflux in Ethanol A->C B Chloroacetaldehyde B->C D 2. Neutralization C->D E Imidazo[1,2-a]pyridine-5-carboxylic acid D->E

Caption: Synthetic workflow for Imidazo[1,2-a]pyridine-5-carboxylic acid.

Materials:

  • 2-Aminopyridine-6-carboxylic acid

  • Chloroacetaldehyde (40% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Deionized water

Procedure:

  • To a solution of 2-aminopyridine-6-carboxylic acid (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield Imidazo[1,2-a]pyridine-5-carboxylic acid.

¹H NMR Sample Preparation and Data Acquisition

Materials:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the synthesized Imidazo[1,2-a]pyridine-5-carboxylic acid and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the mixture until the solid is completely dissolved.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum using standard instrument parameters. A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard.

G A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process FID (FT, Phasing, Baseline Correction) D->E F Analyze Spectrum (Chemical Shift, Integration, Multiplicity) E->F

Caption: Workflow for ¹H NMR sample preparation and data analysis.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of synthesized Imidazo[1,2-a]pyridine-5-carboxylic acid. The characteristic chemical shifts, multiplicities, and coupling constants of the aromatic protons provide a unique fingerprint of the molecule, allowing for unambiguous confirmation of its identity and purity. The detailed protocol provided herein serves as a reliable guide for researchers in the fields of organic synthesis and medicinal chemistry for the characterization of this important heterocyclic compound.

Application Notes and Protocols for In Vitro Biological Screening of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological screening of imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are intended to guide researchers in evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these promising molecules.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1][2] Their versatile scaffold allows for a wide range of structural modifications, leading to derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document outlines key in vitro screening methodologies and presents a summary of the biological activities of selected imidazo[1,2-a]pyridine derivatives.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[5][6][7][8]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
13k HCC827 (Lung)0.09[6]
A549 (Lung)0.23[6]
SH-SY5Y (Neuroblastoma)0.15[6]
HEL (Erythroleukemia)0.43[6]
MCF-7 (Breast)0.18[6]
6d A549 (Lung)2.8[9]
Compound 6 A375 (Melanoma)9.7[4]
HeLa (Cervical)35.0[4]
12b Hep-2 (Laryngeal)11[4][10]
HepG2 (Hepatocellular)13[4][10]
MCF-7 (Breast)11[4][10]
A375 (Melanoma)11[4][10]
IP-5 HCC1937 (Breast)45[11][12][13]
IP-6 HCC1937 (Breast)47.7[11][12][13]
IP-7 HCC1937 (Breast)79.6[11][12][13]
HB9 A549 (Lung)50.56[14]
HB10 HepG2 (Hepatocellular)51.52[14]
15d, 17e, 18c, 18h, 18i A375P (Melanoma)< 0.06[15]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a target for many imidazo[1,2-a]pyridine derivatives.[6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K inhibit Imidazo_Pyridine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

Several imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected azo-linked imidazo[1,2-a]pyridine derivatives.[1]

CompoundE. coli (mg/mL)P. aeruginosa (mg/mL)S. aureus (mg/mL)E. faecalis (mg/mL)E. coli CTXM (mg/mL)K. pneumoniae NDM (mg/mL)Reference
4a 1.01.01.01.01.01.0[1]
4b 1.01.01.01.01.01.0[1]
4c 1.01.01.01.01.01.0[1]
4d 1.01.01.01.01.01.0[1]
4e 0.50.51.01.00.50.7[1][16]
4f 1.01.01.01.01.01.0[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

Antimicrobial_Screening_Workflow Start Start: Imidazo[1,2-a]pyridine Derivatives Stock_Solution Prepare Stock Solutions Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC values Incubation->Read_Results End End: Determine Antimicrobial Activity Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

Quantitative Data Summary: Anti-inflammatory Activity

The following table shows the in vitro COX-2 inhibitory activity and selectivity of selected imidazo[1,2-a]pyridine derivatives.[18]

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
6a 0.1879[18]
6b 0.1598[18]
6c 0.11134[18]
6d 0.13115[18]
6e 0.09179[18]
6f 0.07217[18]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

Procedure:

  • Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a vehicle control in the reaction buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time period.

  • Product Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathway Visualization

The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are mediated through the STAT3/NF-κB signaling pathway.[19][20]

STAT3_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates STAT3 STAT3 STAT3->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives (MIA) Imidazo_Pyridine->NFkB inhibit Imidazo_Pyridine->STAT3 inhibit

Caption: STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The protocols and data presented herein provide a framework for the in vitro screening of these compounds, facilitating the identification and development of novel therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-5-carboxylic acid in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidazo[1,2-a]pyridine-5-carboxylic acid as a scaffold for the synthesis of potent enzyme inhibitors. This document includes detailed experimental protocols for the synthesis of derivative compounds and their evaluation in enzyme inhibition assays, alongside quantitative data and visualizations of relevant signaling pathways.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic potential, including as anticancer, anti-inflammatory, and antiviral agents.[2] Imidazo[1,2-a]pyridine-5-carboxylic acid is a key starting material for the synthesis of a diverse library of enzyme inhibitors, particularly targeting kinases, by functionalizing the carboxylic acid group to introduce various pharmacophores. These modifications can enhance binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitor.

Data Presentation: Inhibition of Various Enzymes

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated inhibitory activity against a range of enzymes, primarily within the kinase family. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several imidazo[1,2-a]pyridine derivatives against their respective target enzymes.

Compound ClassTarget EnzymeIC50 (µM)Reference
Imidazo[1,2-a]pyridine DerivativeDYRK1A2.6[Source for DYRK1A IC50]
Imidazo[1,2-a]pyridine DerivativeCLK10.7[Source for CLK1 IC50]
Imidazo[1,2-a]pyridine-based PeptidomimeticsAkt1Sub-micromolar[3]
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridineIGF-1RPotent and selective[4]
Imidazo[1,2-a]pyridine-based5-Lipoxygenase0.16 (intact cells), 0.1 (cell-free)[5]
Imidazo[1,2-a]pyridine-3-carboxamidesMtb QcrB≤0.006[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of imidazo[1,2-a]pyridine-5-carboxamide derivatives and a general procedure for evaluating their kinase inhibitory activity.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-5-carboxamide Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-5-carboxamide derivatives from Imidazo[1,2-a]pyridine-5-carboxylic acid and a primary or secondary amine using a peptide coupling reagent such as HATU.

Materials:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve Imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.[7]

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Imidazo[1,2-a]pyridine-5-carboxamide derivative.

Note: Other common coupling reagents like EDC/HOBt or DCC can also be used. The reaction conditions may need to be optimized for specific substrates.[8][9]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized Imidazo[1,2-a]pyridine-5-carboxamide derivatives against a target kinase, adapted from a DYRK1A assay.

Materials:

  • Recombinant human kinase (e.g., DYRK1A)

  • Kinase substrate peptide (e.g., Woodtide for DYRK1A)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (synthesized Imidazo[1,2-a]pyridine-5-carboxamide derivatives) dissolved in DMSO

  • Phosphocellulose paper

  • Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the recombinant kinase, and the substrate peptide.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for inhibitor synthesis and key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors.

G cluster_synthesis Synthesis Workflow Start Imidazo[1,2-a]pyridine- 5-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Amine Primary/Secondary Amine Amine->Coupling Product Imidazo[1,2-a]pyridine- 5-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine-5-carboxamide derivatives.

G cluster_pathway PDGFR Signaling Pathway PDGF PDGF Ligand PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PDGFR

Caption: Simplified PDGFR signaling pathway and the point of inhibition.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,2-a]pyridine-5-carboxylic acid HCl Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-a]pyridine-5-carboxylic acid HCl has poor solubility in aqueous buffers for my in vitro assay. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge. Here are the initial steps to address this issue:

  • Verify the Salt Form: Ensure that you are working with the hydrochloride (HCl) salt, as this form is generally more water-soluble than the free base.[1][2][3][4]

  • pH Adjustment: The solubility of this compound is highly pH-dependent due to the carboxylic acid and the imidazopyridine ring system.[5][6][7][8] Systematically evaluate the solubility at different pH values to find the optimal range. For a carboxylic acid, increasing the pH will deprotonate the acid group, generally leading to higher solubility.

  • Use of Co-solvents: For many non-polar drugs, the addition of a water-miscible organic solvent (co-solvent) can significantly improve solubility.[1][9][][11] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Q2: How does pH affect the solubility of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl, and how can I determine the optimal pH?

A2: The structure of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl contains both an acidic functional group (carboxylic acid) and a basic ring system (imidazopyridine). This makes its solubility highly dependent on the pH of the medium.[5][6][7][8]

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (less soluble), while the imidazopyridine nitrogen will be protonated (more soluble).

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated to a carboxylate (more soluble), and the imidazopyridine ring will be in its free base form.

There will be a pH range where the molecule has its lowest solubility (the isoelectric point). To find the optimal pH, a solubility-pH profile should be generated.

Troubleshooting Guides

Problem: The compound precipitates out of my aqueous buffer during my experiment.

Solution: This is a common sign of exceeding the compound's thermodynamic solubility. Consider the following troubleshooting steps:

  • Decrease the Concentration: The simplest solution is to lower the working concentration of the compound to below its solubility limit in the chosen buffer.

  • Optimize the Formulation: If lowering the concentration is not feasible, you will need to improve the solubility using one of the methods outlined below, such as pH adjustment, co-solvents, or complexation.

Problem: I need to prepare a high-concentration stock solution for my experiments.

Solution: For high-concentration stock solutions, water-based buffers may not be sufficient.

  • Use 100% DMSO: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can typically dissolve imidazopyridine compounds at high concentrations.[] Prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

  • Co-solvent Systems: If DMSO is not compatible with your experiment, consider other co-solvents like ethanol, propylene glycol, or PEG 400.[][11]

Experimental Protocols and Data

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the aqueous solubility of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl across a range of pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility (e.g., in mg/mL) against the pH.

Illustrative pH-Solubility Data:

pHBuffer SystemIllustrative Solubility (mg/mL)
2.0Citrate1.5
4.0Citrate0.5
6.0Phosphate2.0
7.4Phosphate5.0
8.0Borate10.0
10.0Borate25.0

Note: This data is illustrative and should be determined experimentally for the specific compound.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To increase the solubility of the compound in an aqueous buffer using a water-miscible co-solvent.

Methodology:

  • Select a physiologically compatible co-solvent (e.g., ethanol, PEG 400).

  • Prepare a series of aqueous buffer solutions (at a fixed, optimal pH determined from Protocol 1) containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Plot the solubility against the percentage of the co-solvent.

Illustrative Co-solvent Solubility Data (in pH 7.4 Buffer):

Co-solvent% (v/v)Illustrative Solubility (mg/mL)
None0%5.0
Ethanol10%12.0
Ethanol20%28.0
PEG 40010%18.0
PEG 40020%45.0

Note: This data is illustrative and should be determined experimentally.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

Objective: To improve the apparent aqueous solubility of the compound by forming an inclusion complex with a cyclodextrin.[12][13][14][15][16]

Methodology:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility.[12]

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl to each solution.

  • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot the compound's solubility as a function of the HP-β-CD concentration.

Illustrative Cyclodextrin Solubility Data:

Cyclodextrin (HP-β-CD)Concentration (% w/v)Illustrative Solubility (mg/mL)
05.0
215.0
535.0
1070.0

Note: This data is illustrative and should be determined experimentally.

Visualizations

Experimental Workflow for Solubility Screening

G cluster_start Initial Assessment cluster_ph pH Optimization cluster_cosolvent Co-solvent Screening cluster_cyclodextrin Complexation cluster_end Outcome start Poorly Soluble Compound (Imidazo[1,2-a]pyridine-5-carboxylic acid HCl) ph_screen pH-Solubility Profiling (pH 2-10) start->ph_screen Primary Approach cosolvent_screen Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) ph_screen->cosolvent_screen If pH adjustment is insufficient end_point Optimized Formulation for Experiments ph_screen->end_point cyclo_screen Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_screen->cyclo_screen Alternative or in combination cosolvent_screen->end_point cyclo_screen->end_point

Caption: Workflow for systematic solubility enhancement.

Troubleshooting Logic for Compound Precipitation

G start Compound Precipitates in Assay check_conc Is the concentration essential? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc No check_ph Is the pH of the buffer optimal? check_conc->check_ph Yes end_good Problem Solved lower_conc->end_good adjust_ph Adjust pH to maximize solubility check_ph->adjust_ph No check_solvent Can a co-solvent be used? check_ph->check_solvent Yes adjust_ph->end_good add_cosolvent Add a compatible co-solvent (e.g., DMSO, PEG 400) check_solvent->add_cosolvent Yes use_cyclo Consider cyclodextrin complexation check_solvent->use_cyclo No add_cosolvent->end_good use_cyclo->end_good

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines. The following sections address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is crucial for many imidazo[1,2-a]pyridine syntheses. If you are experiencing low yields, consider screening different catalysts. For copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst.[1] In other protocols, molecular iodine has been shown to be an efficient catalyst.[2]

  • Incorrect Solvent: The reaction solvent significantly influences the reaction rate and yield. For copper-catalyzed synthesis from aminopyridines and nitroolefins, DMF has been found to be the optimal solvent.[1] For some environmentally friendly syntheses, water has been used effectively.[3] It is advisable to perform a solvent screen to identify the best medium for your specific reaction.

  • Inappropriate Reaction Temperature: The reaction temperature can dramatically affect the outcome. For the Cu(I)-catalyzed synthesis using air as an oxidant, the ideal temperature was found to be 80°C.[1] Some catalyst-free methods proceed efficiently at a modest temperature of 60°C.[4] You may need to optimize the temperature for your specific set of reactants and catalyst system.

  • Substituent Effects: The electronic properties of the substituents on your starting materials can impact the reaction yield. For instance, in the synthesis from acetophenone derivatives, electron-donating groups on the acetophenone resulted in better yields compared to electron-withdrawing groups.[2]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][5] Note that extending the reaction time indefinitely may not always lead to higher yields and could result in the formation of side products.[2]

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can sometimes lead to the formation of undesired side products.

  • Reaction Temperature Too High: Elevated temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature to see if the formation of impurities is reduced.

  • Air/Moisture Sensitivity: Some reactions may be sensitive to air or moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?

A1: Common starting materials include 2-aminopyridines, α-halocarbonyl compounds (like α-bromo/chloroketones), nitroolefins, aldehydes, and terminal alkynes.[4][5][6]

Q2: Are there any catalyst-free methods for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, several catalyst-free methods have been developed. One such method involves the reaction of α-bromo/chloroketones with 2-aminopyridines at 60°C.[4]

Q3: How can I improve the yield of my copper-catalyzed imidazo[1,2-a]pyridine synthesis?

A3: To optimize a copper-catalyzed reaction, consider the following:

  • Catalyst: CuBr has been shown to be highly effective.[1]

  • Solvent: DMF is often the solvent of choice.[1]

  • Temperature: An optimal temperature of 80°C has been reported for certain reactions.[1]

  • Oxidant: Air can be used as an environmentally friendly and inexpensive oxidant.[1]

Q4: What is the effect of substituents on the starting materials on the reaction yield?

A4: Substituents can have a significant electronic effect on the reaction. In the synthesis involving acetophenone derivatives, those with electron-donating groups tend to give better yields than those with electron-withdrawing groups.[2]

Q5: Can microwave irradiation be used to improve the synthesis?

A5: Yes, microwave irradiation has been successfully employed to facilitate a rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives, often leading to reduced reaction times and enhanced yields.[4]

Quantitative Data Summary

The following tables summarize the yields of imidazo[1,2-a]pyridine synthesis under different reaction conditions as reported in the literature.

Table 1: Optimization of Iodine-Catalyzed Synthesis

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-Neat2NR
2-H₂O2NR
3NaIH₂O128
4KIH₂O133
5CuIH₂O155
6ZnI₂H₂O147
7I₂ (10)H₂O175
8I₂ (15)H₂O183
9I₂ (20)H₂O194
10I₂ (20)H₂O1.594

NR: No Reaction. Data sourced from a study on molecular iodine-catalyzed synthesis.[2]

Table 2: Optimization of Copper-Catalyzed Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuClDMF8075
3CuIDMF8082
4Cu(OAc)₂DMF8065
5CuBrDMSO8085
6CuBrToluene8050
7CuBrDMF6070
8CuBrDMF10088

Data compiled from a study on Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines.[1]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

  • A mixture of 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) is taken in a round-bottom flask.[2]

  • Iodine (20 mol%) and water are added to the mixture.[2]

  • The reaction mixture is stirred at the optimized temperature and monitored by TLC.[2]

  • After completion of the reaction, the product is isolated, typically by filtration and washing, to afford the desired imidazo[1,2-a]pyridine.[2]

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

  • A mixture of 2-aminopyridine (1.2 mmol), nitroolefin (1.0 mmol), and CuBr (0.1 mmol) in DMF (2.0 mL) is stirred in a sealed tube.[1]

  • The reaction is heated to 80°C and stirred for the specified time.[1]

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is then extracted, and the organic layer is dried and concentrated.

  • Purification is typically achieved by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification start Start reactants Combine 2-Aminopyridine, Ketone/Aldehyde, etc. start->reactants add_catalyst Add Catalyst (e.g., I₂, CuBr) reactants->add_catalyst add_solvent Add Solvent (e.g., H₂O, DMF) add_catalyst->add_solvent heat Heat to Optimal Temperature add_solvent->heat monitor Monitor by TLC heat->monitor quench Reaction Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify end Pure Imidazo[1,2-a]pyridine purify->end

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low/No Yield cause1 Suboptimal Catalyst issue->cause1 cause2 Incorrect Solvent issue->cause2 cause3 Wrong Temperature issue->cause3 cause4 Substituent Effects issue->cause4 solution1 Screen Catalysts (e.g., CuBr, I₂) cause1->solution1 solution2 Solvent Screen (e.g., DMF, H₂O) cause2->solution2 solution3 Optimize Temperature cause3->solution3 solution4 Consider Electronic Effects cause4->solution4

Caption: Troubleshooting logic for low yield in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Imidazo[1,2-a]pyridine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Imidazo[1,2-a]pyridine-5-carboxylic acid?

A1: The primary methods for purifying Imidazo[1,2-a]pyridine-5-carboxylic acid and related derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities. For acidic compounds like this, acid-base extraction can also be a useful preliminary purification step to remove neutral organic impurities.

Q2: What are the likely impurities in a synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid?

A2: Common impurities may include unreacted starting materials, such as the corresponding 2-aminopyridine derivative, and byproducts from the cyclization reaction. Depending on the synthetic route, regioisomers or over-alkylated products might also be present.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration and then proceeding with recrystallization. It is important to use the minimum amount of activated charcoal necessary, as excessive use can lead to a loss of the desired product.

Q4: My purified Imidazo[1,2-a]pyridine-5-carboxylic acid has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a common indicator of impurities. Further purification by recrystallization or column chromatography is recommended to improve the purity of the compound.

Troubleshooting Guides

Recrystallization

Issue 1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for the highly polar carboxylic acid.

  • Suggested Solution:

    • Increase the polarity of the solvent system. For instance, if you are using ethanol, try adding a small amount of water.

    • Consider using a more polar solvent such as methanol, or a mixture like ethanol/water or dioxane/water.

Issue 2: My compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent.

  • Suggested Solution:

    • Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Try a different solvent or a solvent mixture.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

    • Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Issue 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Suggested Solution:

    • Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to cool it again.

    • If using a solvent mixture, you can add a "poor" solvent (one in which the compound is less soluble) dropwise to the solution at room temperature until it becomes slightly turbid, then warm the solution until it is clear and allow it to cool slowly.

Column Chromatography

Issue 1: My compound is streaking badly on the silica gel column.

  • Possible Cause: The carboxylic acid group is strongly interacting with the acidic silica gel, leading to poor separation and tailing of the peak.

  • Suggested Solution:

    • Add a small amount of a polar, acidic modifier to the eluent. Acetic acid or formic acid (typically 0.1-1%) can help to protonate the silica surface and reduce strong interactions.[1]

    • Alternatively, for basic compounds, a basic modifier like triethylamine or pyridine can be used.[2]

    • Consider using a different stationary phase, such as neutral or basic alumina, which may have less aggressive interactions with acidic compounds.[2]

Issue 2: I am unable to separate my product from a very polar impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Suggested Solution:

    • Optimize the solvent system. A common starting point for imidazopyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4][5] For a carboxylic acid, you will likely need a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol.

    • Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • If using silica gel, the addition of a small amount of acid to the eluent can sometimes improve the separation of acidic compounds.[1]

Issue 3: My compound is not eluting from the column.

  • Possible Cause: The compound is too polar for the chosen eluent and is irreversibly adsorbed onto the stationary phase.

  • Suggested Solution:

    • Significantly increase the polarity of the eluent. For example, if you are using a dichloromethane/methanol mixture, increase the percentage of methanol.

    • If the compound is still retained, you can try eluting with a mixture containing a stronger acid, such as methanol with a higher concentration of acetic acid.

    • In some cases, switching to a reverse-phase chromatography setup (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol, often with a formic acid or trifluoroacetic acid modifier) may be more effective for highly polar compounds.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives

Polarity of DerivativeStationary PhaseRecommended Eluent System (Starting Ratios)Modifier (if needed)
Non-polar to Moderately PolarSilica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)-
Moderately PolarSilica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)-
Polar / Acidic (e.g., Carboxylic Acid) Silica Gel Dichloromethane / Methanol (e.g., 95:5 to 90:10) 0.1 - 1% Acetic Acid or Formic Acid
Polar / Acidic (e.g., Carboxylic Acid) Reverse-Phase (C18) Water / Acetonitrile or Water / Methanol 0.1% Formic Acid or Trifluoroacetic Acid

Table 2: Common Solvents for Recrystallization

SolventPolarityComments
EthanolPolar ProticOften a good choice for imidazopyridine derivatives.[6]
MethanolPolar ProticMore polar than ethanol, can be effective for more polar compounds.
WaterHighly Polar ProticGenerally, imidazopyridine carboxylic acids have low solubility in pure water but can be used in combination with a miscible organic solvent like ethanol.
Ethyl AcetatePolar AproticCan be a good solvent for less polar derivatives.
DioxanePolar AproticCan be used, often in combination with water.
AcetonitrilePolar AproticAnother potential solvent for recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude Imidazo[1,2-a]pyridine-5-carboxylic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (silica gel is common) and eluent system based on TLC analysis. For Imidazo[1,2-a]pyridine-5-carboxylic acid, a polar system with an acidic modifier is a good starting point (e.g., Dichloromethane/Methanol/Acetic Acid).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude Imidazo[1,2-a]pyridine- 5-carboxylic acid recrystallization Recrystallization crude->recrystallization Initial Purification purity_check1 Assess Purity (TLC, Melting Point) recrystallization->purity_check1 troubleshoot1 Troubleshoot Recrystallization recrystallization->troubleshoot1 column Column Chromatography purity_check2 Assess Purity (TLC, NMR) column->purity_check2 troubleshoot2 Troubleshoot Column Chromatography column->troubleshoot2 purity_check1->column Purity Not Acceptable pure_product Pure Product purity_check1->pure_product Purity Acceptable purity_check2->pure_product Purity Acceptable purity_check2->troubleshoot2 Purity Not Acceptable

Caption: A general workflow for the purification of Imidazo[1,2-a]pyridine-5-carboxylic acid.

Troubleshooting_Column_Chromatography start Column Chromatography Issue streaking Compound Streaking? start->streaking no_elution Compound Not Eluting? streaking->no_elution No solution1 Add Acidic Modifier (e.g., 0.1-1% Acetic Acid) to Eluent streaking->solution1 Yes poor_separation Poor Separation? no_elution->poor_separation No solution2 Increase Eluent Polarity (e.g., higher % of Methanol) no_elution->solution2 Yes solution3 Optimize Solvent System (TLC guided) poor_separation->solution3 Yes solution4 Consider Reverse-Phase Chromatography solution2->solution4 solution5 Use Gradient Elution solution3->solution5

Caption: A decision tree for troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to help you identify and resolve common issues in your synthetic procedures.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine

Q1: I am performing a classic condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction), but I am getting a very low yield or none of the expected product. What could be the problem?

A1: Several factors could be contributing to a low yield in the Tschitschibabin reaction. Here are some common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly based on the substrates and conditions.

  • Base Strength: The choice and amount of base can be critical. If the base is too weak, the deprotonation of the intermediate pyridinium salt will be inefficient. If it's too strong, it can promote side reactions. For many syntheses, a moderate base like sodium bicarbonate or potassium carbonate is sufficient.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or a mixture of ethanol and water can be effective.[1][2] In some cases, a higher boiling point solvent like DMF may be necessary, especially for less reactive substrates.[3]

  • α-Haloketone Stability: α-haloketones can be unstable and may decompose over time, especially if they are lachrymatory. It is advisable to use freshly prepared or purified α-haloketones for the best results.

Q2: My multicomponent reaction (Groebke-Blackburn-Bienaymé - GBB) is not yielding the expected 3-aminoimidazo[1,2-a]pyridine. What should I check?

A2: The GBB reaction is a powerful tool, but its success depends on the careful control of several parameters:

  • Catalyst: The choice of catalyst is crucial. While various catalysts can be used, Lewis acids like Sc(OTf)₃ or Brønsted acids like perchloric acid are commonly employed.[4] The optimal catalyst and its loading should be determined for your specific substrates.

  • Solvent: The solvent can significantly impact the reaction outcome. Methanol and ethanol are frequently used. In some cases, the solvent can even act as a cocatalyst.[5] Aprotic solvents like toluene may also be used, but reaction conditions might need to be adjusted.

  • Purity of Reagents: The purity of the aldehyde, isocyanide, and 2-aminopyridine is critical. Impurities in the aldehyde, for instance, can lead to the formation of undesired side products. Isocyanides are known for their pungent smell and can degrade upon storage.

  • Reaction Conditions: Temperature and reaction time are important variables. While many GBB reactions proceed at room temperature, some may require heating. Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[6]

Issue 2: Formation of Unexpected Side Products

Q3: I am observing a significant amount of a byproduct in my Tschitschibabin synthesis. How can I identify and minimize it?

A3: A common side reaction is the self-condensation of the α-haloketone or dimerization of the 2-aminopyridine.

  • Self-Condensation of α-Haloketone: This is more likely to occur under strongly basic conditions. To minimize this, you can try adding the base portion-wise or using a weaker base.

  • Dimerization of 2-aminopyridine: This can occur at elevated temperatures. Running the reaction at the lowest effective temperature can help reduce the formation of these dimers.

  • Iodination of 2-aminopyridine: When using iodine as a catalyst or promoter, direct iodination of the 2-aminopyridine ring can occur as a side reaction.[7] Careful control of the stoichiometry of the iodine source is necessary.

Q4: In my GBB reaction, I am isolating a linear peptide-like product instead of the cyclic imidazo[1,2-a]pyridine. What is happening?

A4: The formation of a linear product is characteristic of the Ugi reaction , which is a competing pathway in the GBB reaction.[8][9]

  • Mechanism of Ugi Adduct Formation: The Ugi reaction involves the four-component condensation of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. In the context of the GBB reaction, if a carboxylic acid is present (or formed in situ), it can intercept the intermediate iminium ion, leading to the Ugi product instead of the desired cyclization.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates and the formation of carboxylic acids, which can promote the Ugi pathway.

    • Purity of Reagents: Ensure your aldehyde is free of carboxylic acid impurities.

    • Choice of Acid Catalyst: While a Brønsted or Lewis acid is needed to catalyze the GBB reaction, using a protic acid that can also participate in the Ugi reaction can be problematic. Using a Lewis acid might be a better option in such cases.

Quantitative Data on Product and Side Product Yields

The following table summarizes the influence of reaction conditions on the yield of the desired imidazo[1,2-a]pyridine and the formation of byproducts in representative examples.

Synthesis MethodReactantsConditionsDesired Product Yield (%)Side Product(s)Side Product Yield (%)Reference
Tschitschibabin2-aminopyridine, phenacyl bromideNaHCO₃, Ethanol, reflux85Dimer of 2-aminopyridine< 5[2]
GBB Reaction2-aminopyridine, benzaldehyde, tert-butyl isocyanideSc(OTf)₃ (10 mol%), MeOH, rt92Ugi adductNot reported[10]
GBB Reaction2-aminopyridine, 4-chlorobenzaldehyde, cyclohexyl isocyanideHClO₄, n-BuOH, reflux55Not specifiedNot specified
Iodine-catalyzed2-aminopyridine, acetophenoneI₂ (10 mol%), Cyclohexane, 60°C95Iodinated 2-aminopyridine< 5[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine via Tschitschibabin Reaction

This protocol is a classic example of the condensation reaction between a 2-aminopyridine and an α-haloketone.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Phenacyl bromide (1.0 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

Procedure:

  • Dissolve 2-aminopyridine in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium bicarbonate to the solution.

  • Slowly add a solution of phenacyl bromide in ethanol to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Filter the solid precipitate (sodium bromide and excess sodium bicarbonate) and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Potential Pitfall: The reaction can sometimes be sluggish. If the reaction does not proceed to completion, a higher boiling point solvent like DMF can be used, or a catalytic amount of a phase-transfer catalyst can be added.

Protocol 2: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine via Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol

Procedure:

  • To a solution of 2-aminopyridine and benzaldehyde in methanol, add Sc(OTf)₃.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Potential Pitfall: The formation of the Ugi adduct can be a competitive side reaction. To minimize this, ensure that all reagents and the solvent are anhydrous. If the Ugi product is still observed, screening other Lewis or Brønsted acid catalysts may be necessary.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and potential side reactions discussed.

GBB_vs_Ugi cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine 2-Aminopyridine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Acid Carboxylic Acid (impurity or reagent) Ugi_intermediate Ugi Intermediate Acid->Ugi_intermediate Iminium Iminium Ion Imine->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide Iminium->Ugi_intermediate + Isocyanide + Carboxylate GBB_Product Imidazo[1,2-a]pyridine (Desired Product) Nitrilium->GBB_Product Intramolecular Cyclization Ugi_Product Ugi Adduct (Side Product) Ugi_intermediate->Ugi_Product

Caption: Competing pathways in the GBB reaction leading to the desired imidazo[1,2-a]pyridine or the Ugi side product.

Tschitschibabin_Workflow Start Start: 2-Aminopyridine + α-Haloketone Step1 Step 1: N-Alkylation Formation of Pyridinium Salt Start->Step1 Side_Reaction2 Side Reaction: Dimerization of 2-Aminopyridine Start->Side_Reaction2 High Temp. Step2 Step 2: Deprotonation (Base) Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Side_Reaction1 Side Reaction: Self-condensation of α-Haloketone Step2->Side_Reaction1 Product Imidazo[1,2-a]pyridine Step3->Product

Caption: Experimental workflow for the Tschitschibabin synthesis with potential side reactions.

References

Stability of Imidazo[1,2-a]pyridine-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Imidazo[1,2-a]pyridine-5-carboxylic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Imidazo[1,2-a]pyridine-5-carboxylic acid in solution?

The stability of Imidazo[1,2-a]pyridine-5-carboxylic acid in solution can be influenced by several factors, including:

  • pH: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group, making its stability susceptible to changes in pH. Hydrolysis of the amide bond within the imidazole ring can occur under strongly acidic or basic conditions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[1]

  • Oxygen: The presence of oxygen can promote oxidative degradation, especially in the presence of metal ions or upon exposure to light.[1]

Q2: In which common laboratory solvents is Imidazo[1,2-a]pyridine-5-carboxylic acid expected to be most stable?

Q3: What are the potential degradation pathways for Imidazo[1,2-a]pyridine-5-carboxylic acid?

Based on the structure and related compounds, potential degradation pathways include:

  • Hydrolysis: Cleavage of the imidazo[1,2-a]pyridine ring system, particularly under harsh acidic or basic conditions.

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[1]

  • Photodegradation: UV light can induce cleavage or rearrangement of the heterocyclic ring system.[1]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide under certain conditions, such as high heat.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or concentration over time in a stock solution. Degradation of the compound.Prepare fresh stock solutions frequently. Store stock solutions in a freezer (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Consider using anhydrous, aprotic solvents for long-term storage.
Appearance of new peaks in HPLC or LC-MS analysis of a sample. Formation of degradation products.Conduct a forced degradation study to identify potential degradants and understand the degradation pathways.[2][3][4][5] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures.
Inconsistent results in biological assays. Instability of the compound in the assay medium.Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider adding antioxidants or using a different solvent for dilution if oxidative degradation is suspected.
Poor solubility or precipitation of the compound. The compound may have limited solubility in the chosen solvent.Determine the solubility of the compound in a range of solvents to identify the most suitable one. The carboxylic acid moiety suggests that solubility may be pH-dependent in aqueous solutions.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general method for assessing the stability of Imidazo[1,2-a]pyridine-5-carboxylic acid in a specific solvent.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare a stock solution of known concentration aliquot Aliquot into multiple vials prep_solution->aliquot cond_rt Room Temperature aliquot->cond_rt Store under different conditions cond_fridge 4°C aliquot->cond_fridge Store under different conditions cond_freezer -20°C aliquot->cond_freezer Store under different conditions cond_light Light Exposure aliquot->cond_light Store under different conditions cond_dark Protected from Light aliquot->cond_dark Store under different conditions timepoint_0 Timepoint 0 (Initial) timepoint_x Timepoint X (e.g., 24h, 48h, 1 week) cond_rt->timepoint_x Sample at intervals cond_fridge->timepoint_x Sample at intervals cond_freezer->timepoint_x Sample at intervals cond_light->timepoint_x Sample at intervals cond_dark->timepoint_x Sample at intervals hplc_analysis Analyze by HPLC-UV or LC-MS timepoint_0->hplc_analysis Analyze initial sample timepoint_x->hplc_analysis compare Compare peak area of the parent compound hplc_analysis->compare

Caption: Workflow for assessing the stability of a compound in solution under various storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of Imidazo[1,2-a]pyridine-5-carboxylic acid in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Distribute the stock solution into multiple amber vials to protect from light.

  • Storage: Store the vials under different conditions: room temperature, 4°C, and -20°C. For photostability testing, use clear vials and expose them to a controlled light source, with a dark control stored under the same conditions.

  • Time Points: Analyze an aliquot from each storage condition at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining percentage of Imidazo[1,2-a]pyridine-5-carboxylic acid and monitor the formation of any degradation products.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[2][4]

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Imidazo[1,2-a]pyridine-5-carboxylic acid (in solution) acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidation Oxidative (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analyze by LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study to identify potential degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of Imidazo[1,2-a]pyridine-5-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Incubate the solution at a high temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose the solution in a photostability chamber to a defined light source (e.g., UV and visible light).

  • Time Points: Collect samples at various time points from each stress condition.

  • Analysis: Analyze the samples using LC-MS/MS to separate and identify the parent compound and any degradation products.

  • Characterization: Based on the mass spectral data, propose structures for the major degradation products.

Stability Data Summary

As specific quantitative stability data for Imidazo[1,2-a]pyridine-5-carboxylic acid was not found in the initial search, the following table is a template that can be populated with experimental data obtained from the protocols described above.

Solvent Storage Condition Time Point % Remaining Observations
DMSO-20°C, Dark1 Month
DMSO4°C, Dark1 Month
DMSORoom Temp, Dark1 Week
Methanol-20°C, Dark1 Month
Acetonitrile:Water (1:1)Room Temp, Dark24 Hours
pH 2 BufferRoom Temp, Dark24 Hours
pH 12 BufferRoom Temp, Dark24 Hours

By following these guidelines and experimental protocols, researchers can effectively assess the stability of Imidazo[1,2-a]pyridine-5-carboxylic acid in different solvents and develop appropriate handling and storage procedures to ensure the integrity of their experimental results.

References

Technical Support Center: Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-selective C-H functionalization of imidazo[1,2-a]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and guidance on how to resolve common problems during the C-H functionalization of imidazo[1,2-a]pyridines.

1. Low or No Product Yield

Q: I am not getting the desired product, or the yield is very low in my C-H functionalization reaction. What are the potential causes and solutions?

A: Low or no yield is a common issue that can stem from several factors. Systematically evaluating your reaction setup can help identify the problem.

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial, especially in transition-metal-catalyzed reactions.[1] Ensure you are using the appropriate catalyst system for the desired transformation. For palladium-catalyzed arylations, ensure the palladium source is active and the ligand is pure.[2] In some cases, catalyst deactivation can occur. Consider using a higher catalyst loading or a more robust catalyst system.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[3]

    • Temperature: Some C-H functionalization reactions require high temperatures to proceed efficiently.[3] Ensure your reaction is reaching and maintaining the target temperature.

    • Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Solvent: The solvent should be anhydrous and inert for many transition-metal-catalyzed reactions. Ensure your solvent is properly dried and degassed.

  • Reagents: The quality and stoichiometry of your reagents are critical.

    • Substrate: Ensure your imidazo[1,2-a]pyridine starting material is pure. Impurities can interfere with the reaction.

    • Coupling Partner: For cross-coupling reactions, ensure the coupling partner is of high purity and used in the correct stoichiometric amount. For example, in arylations with aryl halides, the reactivity order is typically I > Br > Cl.[2]

    • Additives: Bases, oxidants, and other additives play a critical role. Ensure they are fresh and added in the correct amounts. For instance, the choice of base can influence the regioselectivity and yield.

2. Poor Regioselectivity

Q: I am observing a mixture of isomers (e.g., C3 and C5 functionalization). How can I improve the regioselectivity of my reaction?

A: Achieving high regioselectivity is a key challenge in the C-H functionalization of imidazo[1,2-a]pyridines. The inherent electronic properties of the heterocycle favor functionalization at the electron-rich C3 position.[4] However, other positions can also react depending on the reaction conditions and the presence of directing groups.

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. The nitrogen atom at the N-1 position can act as a directing group, facilitating ortho-C-H functionalization of a 2-aryl substituent.[5]

  • Catalyst and Ligand Control: The choice of catalyst and ligand can influence the regioselectivity. For example, certain palladium catalysts can favor C8 arylation by overriding the N-chelation.[1]

  • Reaction Conditions: Fine-tuning the reaction conditions can also improve regioselectivity. For instance, in some visible-light-induced reactions, the choice of photocatalyst and solvent can influence the site of functionalization.[6]

3. Side Reactions and Byproduct Formation

Q: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side reactions can compete with the desired C-H functionalization, leading to complex product mixtures and lower yields.

  • Homocoupling: Homocoupling of the coupling partner is a common side reaction in cross-coupling reactions. This can often be minimized by carefully controlling the reaction conditions, such as temperature and catalyst loading.

  • Decomposition: Imidazo[1,2-a]pyridines or the coupling partners may decompose under harsh reaction conditions.[7] Consider using milder conditions, such as those offered by photoredox catalysis, if possible.[8]

  • Over-functionalization: In some cases, multiple C-H bonds can be functionalized. To avoid this, carefully control the stoichiometry of the reagents and the reaction time.

Data Presentation

Table 1: Comparison of Conditions for C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine

Catalyst SystemArylating AgentBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Aryl bromideK₂CO₃DMA12070-95[2]
Pd-Fe₃O₄ NPsAryl bromideNaOAcDMAreflux42-95[2]
CoCl₂·6H₂OAryl iodideKOAcToluene12060-85[9]

Experimental Protocols

General Procedure for Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines

  • To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine (1.0 equiv), aryl halide (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., DMA, toluene, or dioxane) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir for the indicated time (typically 12-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Pathway start Low/No Yield in C-H Functionalization catalyst Check Catalyst System - Active? Correct loading? - Ligand purity? start->catalyst conditions Verify Reaction Conditions - Temperature correct? - Anhydrous/degassed solvent? - Sufficient reaction time? catalyst->conditions If catalyst is OK reagents Assess Reagent Quality - Substrate purity? - Coupling partner quality? - Fresh additives? conditions->reagents If conditions are correct solution Potential Solutions - Increase catalyst loading - Use fresh/purified reagents - Optimize T and time reagents->solution If reagents are pure

Caption: Troubleshooting workflow for low or no product yield.

G cluster_regioselectivity Controlling Regioselectivity problem Poor Regioselectivity (Mixture of Isomers) directing_group Employ Directing Group - e.g., N-1 coordination problem->directing_group catalyst_control Catalyst/Ligand Modification - Screen different metal/ligand combinations problem->catalyst_control condition_optimization Optimize Reaction Conditions - Solvent polarity - Temperature problem->condition_optimization outcome Improved Regioselectivity directing_group->outcome catalyst_control->outcome condition_optimization->outcome

References

Technical Support Center: Scale-up Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the large-scale production of this important heterocyclic compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid, focusing on the common synthetic route involving the cyclocondensation of 6-aminonicotinic acid with an α-haloaldehyde.

Issue Potential Cause(s) Troubleshooting Steps
Low Reaction Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing; Degradation of starting material or product.- Monitor reaction progress closely using techniques like HPLC or TLC. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. A gradual increase from room temperature is recommended. - Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous mixture. - Consider a stepwise addition of the α-haloaldehyde to control the initial exotherm and minimize potential side reactions.
Impurity Formation Side reactions involving the carboxylic acid group; Polymerization of the α-haloaldehyde; Over-alkylation or di-alkylation of the aminopyridine.- Protect the carboxylic acid group (e.g., as an ester) before the cyclization reaction, followed by a deprotection step.[1] - Use a freshly prepared or purified α-haloaldehyde solution to minimize polymer content. - Maintain a strict stoichiometry between the reactants. An excess of the aldehyde is a common cause of impurities. - Analyze the impurity profile using LC-MS to identify the byproducts and adjust reaction conditions accordingly.
Difficult Product Isolation and Purification The amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid group) can lead to solubility issues and difficult extraction.- pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of Imidazo[1,2-a]pyridine-5-carboxylic acid to induce precipitation. This point may need to be determined experimentally. - Solvent Selection: Use a suitable solvent system for extraction and crystallization. A mixture of a polar aprotic solvent (e.g., DMF, DMSO) for initial dissolution and a less polar anti-solvent for precipitation can be effective. - Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary, though this can be challenging on a large scale. Consider using a solvent system that effectively separates the product from starting materials and byproducts. Preparative HPLC can also be an option for smaller scale purifications.[2]
Poor Solubility of Starting Material (6-aminonicotinic acid) 6-aminonicotinic acid has limited solubility in many common organic solvents.- Use a co-solvent system, such as a mixture of water and an alcohol (e.g., ethanol), to improve solubility.[1] - Convert the carboxylic acid to its salt form (e.g., sodium or potassium salt) to increase solubility in polar solvents.
Color Formation in the Final Product Presence of colored impurities, often arising from oxidation or side reactions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Ensure all solvents and reagents are of high purity.
Safety Concerns with α-Haloaldehydes α-Haloaldehydes (e.g., chloroacetaldehyde, bromoacetaldehyde) are lachrymators and toxic.- Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. - For scale-up, consider using a closed-system for reagent transfer to minimize exposure.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid?

A1: The most common and direct precursor is 6-aminonicotinic acid (also known as 2-aminopyridine-5-carboxylic acid).[1]

Q2: Which α-halo carbonyl compound is typically used for the cyclization reaction?

A2: Chloroacetaldehyde or bromoacetaldehyde are commonly used for the cyclocondensation with the 2-aminopyridine derivative to form the imidazo[1,2-a]pyridine ring system.[1]

Q3: What are the typical reaction conditions for the cyclocondensation step?

A3: The reaction is often carried out in a polar solvent such as ethanol or acetonitrile.[1] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates.[1]

Q4: How can I monitor the progress of the reaction during scale-up?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress at scale. It allows for accurate quantification of the starting material, product, and any major byproducts. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Q5: What is the best way to purify the final product on a large scale?

A5: Purification on a large scale can be challenging due to the product's physical properties. A common strategy involves:

  • Neutralizing the reaction mixture and adjusting the pH to the isoelectric point of the product to induce precipitation.

  • Filtering the crude solid.

  • Recrystallizing the solid from a suitable solvent system. This may involve dissolving the crude product in a minimal amount of a hot polar solvent and then adding a less polar anti-solvent to induce crystallization upon cooling.

Q6: Are there any "green" or more environmentally friendly approaches to this synthesis?

A6: While specific green chemistry protocols for Imidazo[1,2-a]pyridine-5-carboxylic acid are not extensively documented, general principles for the synthesis of imidazo[1,2-a]pyridines can be applied. These include the use of water as a solvent, catalyst-free conditions where possible, and minimizing the use of hazardous reagents.[3]

Experimental Protocols

Synthesis of 6-Iodoimidazo[1,2-a]pyridine (Model Protocol)

This protocol for a related compound provides a basis for the synthesis of the target molecule.[1]

Materials:

  • 5-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • After completion of the reaction (typically a few hours), cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a model protocol and will require optimization for the synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid, particularly concerning the work-up and purification steps due to the presence of the carboxylic acid group.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-Aminonicotinic Acid Reaction Cyclocondensation SM1->Reaction SM2 α-Haloaldehyde (e.g., Chloroacetaldehyde) SM2->Reaction Workup pH Adjustment & Precipitation Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Product Imidazo[1,2-a]pyridine-5-carboxylic Acid Purification->Product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine-5-carboxylic acid.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity High Impurity? LowYield->Impurity No Opt_Temp Optimize Temperature & Mixing LowYield->Opt_Temp Yes Isolation Isolation Issues? Impurity->Isolation No Protect_Group Use Protecting Group for COOH Impurity->Protect_Group Yes Recrystallize Optimize Recrystallization Solvent Isolation->Recrystallize Yes End Problem Resolved Isolation->End No Opt_Temp->End Protect_Group->End pH_Adjust Optimize pH for Precipitation pH_Adjust->End Recrystallize->pH_Adjust

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Identification of Impurities in Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the starting materials. For this compound, key starting materials could include substituted 2-aminopyridines and α-halocarbonyl compounds.[2]

  • Intermediates: Unreacted intermediates from the synthetic route.

  • By-products: Substances formed from side reactions during the synthesis. The synthesis of the imidazo[1,2-a]pyridine scaffold can involve several methods, each with the potential for specific by-products.[3][4]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification steps.[1]

  • Degradation Products: Impurities formed due to the degradation of the final compound under storage conditions or upon exposure to light, heat, or humidity.[5][6]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating impurities from the main compound and for quantification. A stability-indicating HPLC method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for obtaining the molecular weights of impurities, which is a critical step in their identification.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, such as residual solvents.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the elucidation of unknown impurity structures, often after isolation.[10][11]

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the impurities.

Q3: How can I predict potential degradation products of this compound?

A3: Forced degradation studies are a systematic way to predict potential degradation pathways and products.[5][6][12] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as:

  • Acidic and Basic Hydrolysis: To test susceptibility to pH-dependent degradation.

  • Oxidation: Using reagents like hydrogen peroxide to identify potential oxidation products. The imidazole moiety can be susceptible to oxidation.[9]

  • Thermal Stress: Heating the sample to evaluate heat-related degradation.

  • Photostability: Exposing the compound to UV and visible light to assess light sensitivity.

The degradation products generated can then be analyzed using techniques like LC-MS to propose structures.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of my sample.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for an unknown HPLC peak.

Detailed Steps:

  • System Check: First, inject a blank (mobile phase or sample solvent) to ensure the peak is not an artifact from the HPLC system or solvent.

  • Process-Related Impurity Check: Analyze samples of the starting materials and key intermediates. If the unknown peak is present in any of these, it is likely a process-related impurity.

  • LC-MS Analysis: Perform LC-MS on the sample containing the unknown peak to determine its mass-to-charge ratio (m/z). This will provide the molecular weight of the impurity.

  • Forced Degradation: If the impurity is not process-related, it could be a degradation product. Conduct forced degradation studies to see if the peak intensity increases under specific stress conditions (e.g., acid, base, peroxide).

  • Structure Elucidation: If the impurity is present at a significant level (typically >0.1%), isolation using preparative HPLC may be necessary, followed by structural elucidation using NMR and/or IR spectroscopy.[8]

Issue 2: Mass spectrometry data suggests an impurity with a mass of +16 Da or -28 Da relative to the parent compound.

Possible Impurities and Identification Strategy:

Mass DifferencePotential ModificationPlausible StructureRecommended Confirmatory Analysis
+16 Da Oxidation (N-oxide or hydroxylation)An N-oxide on the pyridine or imidazole nitrogen, or hydroxylation on the aromatic ring.LC-MS/MS to identify fragmentation patterns. Isolation and 1D/2D NMR to confirm the position of the oxygen.
-28 Da DecarboxylationImidazo[1,2-a]pyridineComparison of retention time and mass spectrum with a reference standard of Imidazo[1,2-a]pyridine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Start Imidazo[1,2-a]pyridine-5-carboxylic acid HCl (1 mg/mL) Acid 0.1 M HCl 80°C, 24h Start->Acid Base 0.1 M NaOH 80°C, 24h Start->Base Oxidation 3% H2O2 RT, 24h Start->Oxidation Thermal Solid state 105°C, 48h Start->Thermal Photo Solution ICH Q1B conditions Start->Photo Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Compare stressed samples to control. Identify and characterize major degradants. Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Detailed Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 80°C for 24 hours. Neutralize with acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve in the sample solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (stored at ambient temperature in the dark), using the developed stability-indicating HPLC method coupled with a mass spectrometer.

By following these guidelines and protocols, researchers can effectively identify and characterize impurities in this compound, ensuring the quality and safety of their materials.

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine-5-carboxylic Acid and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of medicinal chemistry is continually evolving, with the strategic selection of molecular scaffolds playing a pivotal role in the success of drug discovery programs. Among the myriad of heterocyclic structures, the imidazo[1,2-a]pyridine core has emerged as a "privileged" scaffold due to its wide spectrum of biological activities and its presence in several marketed drugs.[1][2][3] This guide provides a comparative overview of Imidazo[1,2-a]pyridine-5-carboxylic acid and its derivatives against other prominent heterocyclic scaffolds, offering insights into their relative performance based on available experimental data.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds formed by the fusion of an imidazole and a pyridine ring. This scaffold has demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][4][5] The structural rigidity and the presence of nitrogen atoms in the imidazo[1,2-a]pyridine core allow for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties. The carboxylic acid moiety at the 5-position can serve as a key interaction point with biological targets or as a handle for further chemical modifications.

Comparative Biological Activity

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in its broad range of biological targets. Here, we compare its activity in key therapeutic areas with other well-established heterocyclic cores.

Antimicrobial Activity:

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against various bacterial and mycobacterial strains.[6][7][8] For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have exhibited nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[8][9]

ScaffoldTarget OrganismPotency (MIC)Reference Compound
Imidazo[1,2-a]pyridine M. tuberculosis H37Rv0.004 µMCompound 18[8]
Imidazo[1,2-a]pyrimidine S. aureusGood to excellent activityChalcone derivatives[10]
Quinoline P. falciparumVaries (nM to µM range)Chloroquine
Thiazole Various bacteriaVariesPenicillins

Anticancer Activity:

The imidazo[1,2-a]pyridine scaffold has been explored for its potential in oncology. Novel derivatives have been developed as covalent inhibitors targeting KRAS G12C mutated cancer cells.[11] Additionally, some compounds have demonstrated cytotoxic effects against breast cancer cell lines.[12]

ScaffoldCancer Cell LinePotency (IC50)Mechanism of Action
Imidazo[1,2-a]pyridine NCI-H358 (KRAS G12C)PotentCovalent Inhibition[11]
Imidazo[1,2-a]pyridine A549 (lung), HepG2 (liver)50.56 µM (A549), 51.52 µM (HepG2)Cytotoxicity[13]
Benzimidazole VariousVariesMultiple (e.g., tubulin polymerization inhibition)
Pyrimidine VariousVariesKinase Inhibition (e.g., Imatinib)

Central Nervous System (CNS) Activity:

The imidazo[1,2-a]pyridine scaffold is famously present in non-benzodiazepine hypnotics like Zolpidem, which act as positive allosteric modulators of GABA-A receptors.[1][14] This highlights the scaffold's ability to cross the blood-brain barrier and interact with CNS targets. Imidazo[1,2-a]pyrimidines have also been investigated as functionally selective GABA-A ligands.[15][16][17]

ScaffoldTargetApplicationExample Drug
Imidazo[1,2-a]pyridine GABA-A ReceptorInsomnia, AnxietyZolpidem, Alpidem[2][14]
Imidazo[1,2-a]pyrimidine GABA-A ReceptorAnxietyExperimental[16][17]
Benzodiazepine GABA-A ReceptorAnxiety, SeizuresDiazepam
Piperidine Various CNS receptorsVariousHaloperidol

Pharmacokinetic Profile Comparison

A favorable pharmacokinetic profile is crucial for the development of a successful drug candidate. The imidazo[1,2-a]pyridine scaffold has shown promise in this regard, with derivatives exhibiting good oral bioavailability and metabolic stability.[8][16][18][19]

Oral Bioavailability:

ScaffoldCompoundSpeciesOral Bioavailability (%)
Imidazo[1,2-a]pyridine Q203Mouse90.7%
Imidazo[1,2-a]pyridine Analogue 20Rat41%
Imidazo[1,2-a]pyrimidine 14g, 14kRat, DogGood[16]

Metabolic Stability:

In vitro metabolic stability assays are essential for predicting the in vivo half-life of a compound.[20][21] Imidazo[1,2-a]pyridine derivatives have shown variable but often favorable metabolic stability in liver microsome assays.[9][22]

ScaffoldCompoundIn Vitro SystemStability
Imidazo[1,2-a]pyridine Compound 13Rat Liver Microsomes19% metabolized[9]
Imidazo[1,2-a]pyrimidine L19Rat Liver MicrosomesRemarkable stability[22]

Synthetic Accessibility

The ease of synthesis is a critical factor in the practical application of a scaffold. The synthesis of imidazo[1,2-a]pyridines is well-established and can be achieved through various methods, often involving the condensation of 2-aminopyridines with α-haloketones or other suitable reagents.[23][24][25][26] This allows for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridines.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyridine 2-Aminopyridine condensation Condensation/ Cyclization aminopyridine->condensation haloketone α-Haloketone haloketone->condensation imidazopyridine Imidazo[1,2-a]pyridine condensation->imidazopyridine G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

References

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of Imidazo[1,2-a]pyridine analogs reveals critical insights for the development of novel therapeutics. While direct and extensive research on Imidazo[1,2-a]pyridine-5-carboxylic acid analogs remains limited, this guide provides a comprehensive comparison based on closely related derivatives, focusing on their anticancer properties. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the rational design of more potent and selective drug candidates.

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the SAR of analogs bearing a carboxylic acid moiety, a key functional group known to influence pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Anticancer Activity

Recent studies have explored the cytotoxic effects of various Imidazo[1,2-a]pyridine derivatives. A notable study by Al-Bahrani and colleagues in 2025 investigated a series of novel hybrids derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, where the carboxylic acid is attached to a phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core. These compounds were evaluated for their in vitro cytotoxicity against human lung carcinoma (A549) and liver carcinoma (HepG2) cell lines.[4][5]

The results, summarized in the table below, highlight the influence of different amine, aniline, and acid hydrazide substitutions on the benzoic acid moiety on the anticancer activity.

Compound IDSubstituent at Carboxylic AcidA549 IC50 (µM)HepG2 IC50 (µM)
HB1 4-fluoroaniline>100>100
HB2 4-chloroaniline89.2393.45
HB3 4-bromoaniline78.4385.12
HB4 4-iodoaniline65.1272.34
HB5 4-methoxyaniline>100>100
HB6 4-methylaniline92.5498.76
HB7 4-aminobenzoic acid hydrazide58.2163.45
HB8 4-hydroxybenzoic acid hydrazide55.7860.12
HB9 Isonicotinic acid hydrazide50.5655.87
HB10 Nicotinic acid hydrazide53.1151.52
Cisplatin -53.2554.81

Data sourced from Al-Bahrani H. A., et al., / Chem. Methodol., 2025, 9(11) 1016-1030.[4][5]

The SAR study of these analogs reveals several key trends:

  • Halogen Substitution: A clear trend is observed with halogen substituents on the aniline ring (HB1-HB4). The cytotoxicity increases with increasing atomic size and polarizability of the halogen, in the order F < Cl < Br < I.

  • Electron-Donating Groups: The presence of electron-donating groups like methoxy (HB5) and methyl (HB6) on the aniline ring resulted in a significant loss of activity.

  • Hydrazide Moiety: The introduction of a hydrazide moiety (HB7-HB10) generally led to improved cytotoxic activity compared to the aniline derivatives.

  • Heterocyclic Hydrazides: Notably, compounds containing heterocyclic hydrazides, such as isonicotinic acid hydrazide (HB9) and nicotinic acid hydrazide (HB10), demonstrated the most potent activity, with IC50 values comparable to or even better than the standard anticancer drug, cisplatin.[5]

Signaling Pathways and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various critical signaling pathways that are often dysregulated in cancer.[2][6] While specific pathway analysis for the 5-carboxylic acid analogs is not yet available, the broader class of compounds is known to target the following pathways:

  • PI3K/Akt/mTOR Pathway: Several Imidazo[1,2-a]pyridine analogs have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.

  • STAT3/NF-κB Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of inflammation and immunity, and their aberrant activation is linked to cancer development and progression. Certain Imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, contributing to their anti-inflammatory and anticancer properties.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression STAT3->Gene_Expression Imidazo_pyridine Imidazo[1,2-a]pyridine Analogs Imidazo_pyridine->PI3K inhibition Imidazo_pyridine->NFkB inhibition Imidazo_pyridine->STAT3 inhibition

Figure 1: General overview of key signaling pathways modulated by Imidazo[1,2-a]pyridine analogs.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 values G->H

Figure 2: A simplified workflow for the MTT cell viability assay.

Conclusion and Future Directions

The structure-activity relationship of Imidazo[1,2-a]pyridine analogs, particularly those derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, provides a promising foundation for the development of novel anticancer agents. The key takeaways for drug design include the beneficial role of larger halogens and heterocyclic hydrazide moieties in enhancing cytotoxicity.

Future research should focus on the synthesis and evaluation of Imidazo[1,2-a]pyridine-5-carboxylic acid analogs to directly assess the impact of the carboxylic acid group at this position. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds. In vivo studies will also be crucial to evaluate the efficacy and safety of the most promising candidates in preclinical cancer models. The insights gained from such studies will undoubtedly accelerate the translation of these promising compounds into clinical applications.

References

Validating the Binding Mode of a Novel Imidazo[1,2-a]pyridine Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding mode of a novel imidazo[1,2-a]pyridine inhibitor, a class of compounds with significant therapeutic potential. We offer a comparative analysis of key experimental techniques, complete with detailed protocols and illustrative data, to enable researchers to rigorously characterize the interaction between their inhibitor and its target protein.

Introduction to Imidazo[1,2-a]pyridines and Binding Mode Validation

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Several imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases, such as those in the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[3][4][5][6]

Validating the binding mode of a novel inhibitor is a critical step in drug discovery. It confirms that the inhibitor interacts with its intended target in the predicted manner, providing a rational basis for further optimization of its potency and selectivity. This guide will focus on the PI3K/mTOR pathway as an exemplary target for a novel imidazo[1,2-a]pyridine inhibitor.

Comparative Analysis of Binding Validation Techniques

A multi-faceted approach employing various biophysical and cellular techniques is essential for robustly validating the binding mode of a novel inhibitor. Below, we compare several key methods, presenting hypothetical data for a "Novel Imidazo[1,2-a]pyridine Inhibitor" against a known PI3Kα inhibitor, Alpelisib.

Data Presentation
Technique Parameter Novel Imidazo[1,2-a]pyridine Inhibitor Alpelisib (Reference) Interpretation
Biochemical Assay IC50 (PI3Kα)15 nM5 nMThe novel inhibitor shows potent inhibition of PI3Kα, comparable to the reference compound.
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)25 nM10 nMDirect binding confirmed, with the novel inhibitor exhibiting high affinity for the target.
Stoichiometry (n)1.11.0A 1:1 binding stoichiometry is observed for both compounds.
Surface Plasmon Resonance (SPR) Dissociation Constant (Kd)30 nM12 nMKinetic analysis confirms high-affinity binding.
Association Rate (ka)1.5 x 10^5 M⁻¹s⁻¹2.0 x 10^5 M⁻¹s⁻¹The novel inhibitor shows a slightly slower on-rate compared to the reference.
Dissociation Rate (kd)4.5 x 10⁻³ s⁻¹2.4 x 10⁻³ s⁻¹The novel inhibitor dissociates from the target slightly faster than the reference.
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)+5.2 °C+6.5 °CThe novel inhibitor effectively binds to and stabilizes the target protein in a cellular context.

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.[3][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-target interaction.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein (e.g., PI3Kα) and the novel imidazo[1,2-a]pyridine inhibitor against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution (e.g., 10 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (e.g., 100 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution while monitoring the heat changes.

    • As a control, perform an identical titration of the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Surface Plasmon Resonance (SPR)

Objective: To measure the association (ka) and dissociation (kd) rate constants and to determine the dissociation constant (Kd) of the inhibitor-target interaction.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein (e.g., PI3Kα) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the novel imidazo[1,2-a]pyridine inhibitor in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the sensor surface and a reference flow cell (without immobilized protein) to monitor the binding response in real-time.

    • After each association phase, inject the running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the novel inhibitor in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express the target protein (e.g., a cancer cell line with activated PI3K signaling).

    • Treat the cells with the novel imidazo[1,2-a]pyridine inhibitor at various concentrations or with a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of different temperatures using a thermal cycler.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization induced by the inhibitor.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Novel Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/mTOR signaling pathway with the inhibitory action of the novel compound.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein & Inhibitor Concentration Measure Concentrations Dialysis->Concentration Degas Degas Samples Concentration->Degas Load_Protein Load Protein into Cell Degas->Load_Protein Load_Inhibitor Load Inhibitor into Syringe Degas->Load_Inhibitor Titration Perform Titration Load_Protein->Titration Load_Inhibitor->Titration Subtract_Heat Subtract Heat of Dilution Titration->Subtract_Heat Fit_Data Fit Binding Isotherm Subtract_Heat->Fit_Data Determine_Params Determine Kd, n, ΔH, ΔS Fit_Data->Determine_Params

Caption: Workflow for determining binding parameters using Isothermal Titration Calorimetry.

Logical Relationship: Multi-faceted Binding Validation

Binding_Validation_Logic cluster_biochemical Biochemical cluster_biophysical Biophysical (In Vitro) cluster_cellular Cellular Biochem_Assay Biochemical Assay (e.g., Kinase Assay) Validated_Binding Validated Binding Mode Biochem_Assay->Validated_Binding Functional Inhibition ITC Isothermal Titration Calorimetry (ITC) ITC->Validated_Binding Direct Binding & Thermodynamics SPR Surface Plasmon Resonance (SPR) SPR->Validated_Binding Kinetics & Affinity CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validated_Binding Target Engagement in Cells

Caption: Logical flow for comprehensive binding mode validation.

Conclusion

The validation of a novel imidazo[1,2-a]pyridine inhibitor's binding mode requires a rigorous and multi-pronged approach. By combining biochemical assays with biophysical techniques such as ITC and SPR, and cellular assays like CETSA, researchers can build a strong body of evidence to confirm the inhibitor's mechanism of action. This comprehensive validation is paramount for the successful progression of promising lead compounds in the drug discovery pipeline.

References

In Silico Docking Analysis of Imidazo[1,2-a]pyridine-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of Imidazo[1,2-a]pyridine-5-carboxylic acid derivatives against various biological targets. The information is compiled from recent studies and is intended to offer insights into the potential of this chemical scaffold in drug discovery. The guide includes a summary of quantitative data, detailed experimental protocols for in silico docking, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Docking Performance

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as inhibitors of several key protein targets implicated in diseases such as cancer and inflammation. In silico docking studies have been instrumental in elucidating their binding modes and predicting their inhibitory activities. This section compares the docking performance of these derivatives against various targets and known inhibitors.

Protein Kinase B (Akt1) Inhibition

Several studies have investigated Imidazo[1,2-a]pyridine derivatives as allosteric inhibitors of Akt1, a crucial node in cellular signaling pathways often dysregulated in cancer.[1][2][3] Docking studies have revealed that these compounds bind to a specific allosteric site, distinct from the ATP-binding pocket, leading to the inhibition of kinase activity.

Compound ClassTargetDocking Score (kcal/mol)IC50 (µM)Reference
Imidazo[1,2-a]pyridine DerivativesAkt1-8.5 to -10.20.5 - 5.0[1]
Known Akt1 Allosteric InhibitorsAkt1-7.9 to -9.51.0 - 10.0[1]
c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is another prominent target for Imidazo[1,2-a]pyridine derivatives, with aberrant c-Met signaling implicated in various cancers.[4] Docking simulations have shown that these compounds can effectively bind to the ATP-binding pocket of the c-Met kinase domain.

Compound ClassTargetDocking Score (kcal/mol)IC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivativesc-Met-9.0 to -11.53.9 - 45.0[5]
Known c-Met Inhibitors (e.g., Crizotinib)c-Met-10.0 to -12.05 - 20[5]
Oxidoreductase Inhibition

Recent research has also explored the potential of Imidazo[1,2-a]pyridine derivatives as inhibitors of oxidoreductase enzymes, which are key in breast cancer progression.[6] Molecular docking studies have been employed to evaluate their binding affinity toward these enzymes.

CompoundTargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine Derivative COxidoreductase-9.207His 222, Tyr 216, Lys 270[6]

Experimental Protocols

The following sections detail the generalized methodologies for in silico docking studies as cited in the referenced literature. These protocols provide a framework for researchers looking to conduct similar computational analyses.

Molecular Docking Workflow

A typical in silico docking workflow involves several key steps, from the preparation of the protein and ligand structures to the analysis of the docking results. This process is crucial for obtaining reliable and reproducible results.

G General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Conformational Search & Scoring) l_prep->docking grid->docking results Result Analysis (Binding Energy, Pose Visualization, Interaction Analysis) docking->results

Caption: A flowchart illustrating the key stages of a typical in silico molecular docking experiment.

AutoDock Protocol for Kinase Inhibitors

AutoDock is a widely used software for molecular docking simulations. A modified protocol has been shown to be effective for accurately docking protein kinase inhibitors.[7][8]

  • Protein and Ligand Preparation:

    • The three-dimensional structures of the target protein (e.g., Akt1, c-Met) are obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.

    • The ligand structures are converted to 3D format and their rotatable bonds are defined.

  • Grid Map Generation:

    • A grid box is defined to encompass the active site of the kinase. The grid spacing is typically set to 0.375 Å.[9]

    • AutoGrid is used to calculate grid maps for each atom type in the ligand.

  • Docking Simulation:

    • The Lamarckian Genetic Algorithm (LGA) is commonly employed for the conformational search.

    • A set number of docking runs (e.g., 100) are performed.

    • The results are clustered based on root-mean-square deviation (RMSD).

  • Analysis of Results:

    • The binding energy of the lowest energy pose in the most populated cluster is considered the predicted binding energy.

    • The binding pose and interactions with key amino acid residues in the active site are visualized and analyzed.

Glide Docking Protocol

Glide is another powerful tool for molecular docking, known for its accuracy and speed.[1][10]

  • Receptor Grid Generation:

    • The protein structure is prepared using the Protein Preparation Wizard in Maestro, which includes adding hydrogens, assigning bond orders, and performing a restrained minimization.

    • A receptor grid is generated by defining a bounding box around the active site, centered on the co-crystallized ligand if available.

  • Ligand Preparation:

    • Ligands are prepared using LigPrep, which generates low-energy 3D conformations and various ionization and tautomeric states.

  • Docking:

    • Docking is performed using different precision modes, such as Standard Precision (SP) or Extra Precision (XP).[2]

    • Constraints can be applied to ensure that specific interactions observed experimentally are maintained.

  • Scoring and Analysis:

    • The docking poses are scored using GlideScore, which is an empirical scoring function.[1]

    • The top-ranked poses are visually inspected to analyze the binding interactions.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target proteins are involved is crucial for rational drug design. The following diagrams illustrate the Akt1 and c-Met signaling pathways.

Protein Kinase B (Akt) Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth.[11][12]

G Akt/PKB Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: A simplified diagram of the PI3K/Akt signaling cascade.

c-Met Signaling Pathway

The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in cell proliferation, motility, and invasion.[13][14]

G c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) cMet->RAS_RAF Activation PI3K_AKT PI3K-Akt Pathway cMet->PI3K_AKT Activation STAT STAT Pathway cMet->STAT Activation Cellular_Response Cellular Responses (Proliferation, Motility, Invasion) RAS_RAF->Cellular_Response PI3K_AKT->Cellular_Response STAT->Cellular_Response

Caption: An overview of the major downstream signaling pathways activated by the c-Met receptor.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including well-known drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic). Their widespread application in medicinal chemistry has driven the development of diverse and efficient synthetic routes. This guide provides a comparative analysis of key methods for synthesizing the imidazo[1,2-a]pyridine scaffold, offering researchers and drug development professionals a clear overview of the available strategies. The comparison focuses on classical and modern approaches, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in methodology selection.

Key Synthetic Strategies at a Glance

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several approaches, each with its own set of advantages and limitations. The most prominent methods include:

  • Classical Condensation (Tschitschibabin-type Reaction): The reaction of 2-aminopyridines with α-halocarbonyl compounds. This is one of the most traditional and straightforward methods.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A one-pot reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, offering rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.

  • Copper-Catalyzed Aerobic Oxidation: A modern approach that couples 2-aminopyridines with ketones via C-H bond functionalization, avoiding the need for pre-functionalized starting materials like α-haloketones.

  • Microwave-Assisted Synthesis: The application of microwave irradiation to significantly accelerate reaction times and improve yields, often under solvent-free conditions.

The following sections will delve into a detailed comparison of these methods, supported by experimental data.

Comparative Performance of Synthesis Routes

The choice of synthetic route often depends on factors such as desired substitution patterns, availability of starting materials, reaction efficiency, and environmental considerations. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.

Table 1: Comparison of Synthesis Routes for 2-Phenylimidazo[1,2-a]pyridine

MethodStarting MaterialsCatalyst/ConditionsTimeYield (%)Reference
Classical Condensation (Solvent-Free)2-Aminopyridine, α-bromoacetophenoneNone, 60 °C20 min91%[1]
Microwave-Assisted (Solvent-Free)2-Aminopyridine, α-bromoacetophenoneNone, Microwave (power not specified), 65 °C15 min90%[2]
Copper-Catalyzed Aerobic Oxidation2-Aminopyridine, AcetophenoneCuI (10 mol%), O₂ (1 atm), Dioxane, 120 °C24 h85%[3]

Table 2: Substrate Scope for Solvent- and Catalyst-Free Condensation

2-Aminopyridine Derivativeα-Haloketone DerivativeTemp (°C)Time (min)Yield (%)Reference
2-Aminopyridine4-Methoxy-α-bromoacetophenone602092%[1]
2-Aminopyridine4-Chloro-α-bromoacetophenone602588%[1]
2-Amino-5-methylpyridineα-bromoacetophenone602095%[1]
2-Amino-5-chloropyridineα-bromoacetophenone603085%[1]
2-Aminopyridine2,4-Dichloro-α-chloroacetophenone608075%[1]

Table 3: Groebke-Blackburn-Bienaymé (GBB) Reaction under Microwave Irradiation

AldehydeIsocyanideCatalyst/ConditionsTimeYield (%)Reference
4-Nitrobenzaldehydetert-Butyl isocyanideSc(OTf)₃ (10 mol%), MeOH, Microwave, 80 °C10 min94%
Benzaldehydetert-Butyl isocyanideSc(OTf)₃ (10 mol%), MeOH, Microwave, 80 °C10 min92%
2-FuraldehydeCyclohexyl isocyanideSc(OTf)₃ (10 mol%), MeOH, Microwave, 80 °C15 min88%
4-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃ (10 mol%), MeOH, Microwave, 80 °C10 min91%

Note: Data for Table 3 is representative of typical GBB reactions and may be compiled from various sources in the literature.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.

G cluster_workflow General Experimental Workflow start Combine Reactants (e.g., 2-aminopyridine, carbonyl compound) reaction Reaction under Selected Conditions (Heating, MW, etc.) start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction incomplete workup Aqueous Workup & Extraction monitoring->workup complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, m.p.) purification->analysis

Caption: A generalized workflow for imidazo[1,2-a]pyridine synthesis.

Mechanism 1: Classical Condensation (Tschitschibabin-type)

This reaction proceeds via a two-step sequence: SN2 alkylation followed by intramolecular cyclization and dehydration.

G cluster_mech1 Mechanism: Classical Condensation R1 2-Aminopyridine Int1 Pyridinium Intermediate R1->Int1 + R2 (SN2) R2 α-Bromoacetophenone Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Prod 2-Phenylimidazo[1,2-a]pyridine Int2->Prod - H₂O (Dehydration)

Caption: Mechanism of the Tschitschibabin-type condensation reaction.

Mechanism 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction involves the formation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization.

G cluster_mech2 Mechanism: Groebke-Blackburn-Bienaymé Reaction R1 2-Aminopyridine + Aldehyde Int1 Imine Intermediate R1->Int1 Condensation - H₂O Int2 [4+1] Cycloaddition Intermediate Int1->Int2 + R2 R2 Isocyanide Prod 3-Aminoimidazo[1,2-a]pyridine Int2->Prod [1,5]-Hydride Shift (Tautomerization)

Caption: Mechanism of the GBB multicomponent reaction.

Detailed Experimental Protocols

Protocol 1: Solvent- and Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a highly efficient and environmentally friendly method.[1]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • α-Bromoacetophenone (1.0 mmol, 199 mg)

  • Round-bottom flask or reaction vial

  • Stirring plate with heating

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminopyridine and α-bromoacetophenone.

  • Place the flask in a preheated oil bath at 60 °C.

  • Stir the reaction mixture. The solid reactants will melt and then re-solidify as the product forms.

  • After 20 minutes, remove the flask from the oil bath and allow it to cool to room temperature.

  • The crude product is typically of high purity. For further purification, dissolve the solid in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

This protocol describes a rapid, microwave-assisted synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83 mg)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 49 mg)

  • Methanol (3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Place 2-aminopyridine, benzaldehyde, tert-butyl isocyanide, and Sc(OTf)₃ in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Add 3 mL of methanol to the vial.

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for 10 minutes (microwave power will be adjusted by the instrument to maintain the temperature).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Conclusion

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through a variety of effective methods.

  • Classical condensation remains a robust and high-yielding method, especially with the advent of solvent-free and catalyst-free conditions that improve its environmental footprint.[1]

  • The Groebke-Blackburn-Bienaymé reaction provides a powerful tool for rapidly building molecular diversity, directly yielding 3-amino substituted products in a single step.[4]

  • Copper-catalyzed methods are valuable for their ability to use readily available ketones as starting materials, bypassing the need for α-haloketones which can be lachrymatory.[3]

  • The use of microwave irradiation has proven to be a transformative technology, drastically reducing reaction times from hours to minutes and often improving yields across various synthetic strategies.[2][5]

The selection of an optimal synthesis route will depend on the specific target molecule, desired throughput, and available resources. For simple, unsubstituted or 2-substituted imidazo[1,2-a]pyridines, the modern, solvent-free classical condensation offers an excellent balance of efficiency, simplicity, and green chemistry principles. For more complex, 3-amino substituted derivatives, the GBB multicomponent reaction is often the strategy of choice. Researchers are encouraged to consider these factors when planning their synthetic campaigns.

References

Purity Deep Dive: A Comparative Analysis of Synthetic Imidazo[1,2-a]pyridine-5-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the purity confirmation of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl, a key heterocyclic scaffold in medicinal chemistry, against relevant alternatives. Detailed experimental protocols and supporting data are presented to offer a practical framework for its evaluation.

Comparative Purity Analysis

To provide a clear comparison, this section presents hypothetical yet realistic purity data for Imidazo[1,2-a]pyridine-5-carboxylic acid HCl and two alternative small molecule kinase inhibitors, Compound A (a pyrazolo[3,4-d]pyrimidine derivative) and Compound B (a quinoline-based inhibitor). The data is compiled from three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Parameter Imidazo[1,2-a]pyridine-5-carboxylic acid HCl Alternative Compound A Alternative Compound B
Purity by HPLC-UV (Area %) > 99.5%> 99.0%> 98.5%
Purity by qNMR (% w/w) 99.2% ± 0.3%98.8% ± 0.4%98.1% ± 0.5%
Major Impurity (LC-MS/MS) < 0.15% (Unreacted starting material)< 0.20% (Positional isomer)< 0.30% (Oxidation product)
Total Impurities (LC-MS/MS) < 0.30%< 0.50%< 0.70%
Residual Solvents (GC-HS) < 0.1% (Ethanol)< 0.2% (Isopropanol)< 0.2% (Dichloromethane)

Experimental Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized small molecule like Imidazo[1,2-a]pyridine-5-carboxylic acid HCl.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_characterization Structural Confirmation cluster_result Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV Purity Purification->HPLC NMR_spec 1H & 13C NMR Purification->NMR_spec CoA Certificate of Analysis HPLC->CoA qNMR qNMR Assay qNMR->CoA LCMS LC-MS/MS Impurity Profile LCMS->CoA GC Residual Solvents (GC-HS) GC->CoA NMR_spec->CoA MS_spec High-Resolution MS MS_spec->CoA

A typical workflow for the purity confirmation of a synthetic compound.

Detailed Experimental Protocols

Accurate and reproducible purity data relies on well-defined experimental protocols. The following are detailed methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl and separating it from potential impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Quantitative NMR (qNMR)

qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[2][3][4][5][6]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid.

  • Sample Preparation: Accurately weigh approximately 10 mg of Imidazo[1,2-a]pyridine-5-carboxylic acid HCl and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse experiment.

    • Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of scans: 16.

  • Data Processing:

    • Apply a Fourier transform and phase correction.

    • Carefully integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.

    • Calculate the purity (w/w %) using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive for the detection and identification of trace-level impurities.[1][7]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Full Scan (MS1): m/z 100-500 to detect all potential ions.

    • Product Ion Scan (MS2): Fragmentation of the parent ion of Imidazo[1,2-a]pyridine-5-carboxylic acid (m/z 163.05 for the free base) to confirm its identity and to identify co-eluting impurities.

  • Data Analysis: The total ion chromatogram (TIC) is used to quantify the area percentage of all detected peaks. The mass-to-charge ratio of each peak is used to propose the identity of impurities.

Potential Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Benchmarking New Imidazo[1,2-a]pyridine Compounds Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of newly developed imidazo[1,2-a]pyridine compounds against established drugs in the fields of oncology and tuberculosis. The performance of these novel compounds is supported by experimental data, with detailed methodologies provided for key assays.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A significant number of novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer properties. Many of these compounds exert their effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected new imidazo[1,2-a]pyridine compounds compared to the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugHCC827 (Lung)A549 (Lung)SH-SY5Y (Neuroblastoma)HEL (Leukemia)MCF-7 (Breast)Reference
New Imidazo[1,2-a]pyridines
Compound 13k 0.090.430.210.110.15
Doxorubicin (Standard) ~0.6-2>20Not ReportedNot Reported~0.1-2.5[1][2]

Note: IC50 values for Doxorubicin can vary significantly between studies and experimental conditions.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation IP_Compound Imidazo[1,2-a]pyridine Compound IP_Compound->PI3K Inhibits IP_Compound->mTORC1 Inhibits MABA_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_readout Assay Readout Serial Dilution Serial Dilution of Imidazo[1,2-a]pyridine Compounds in 96-well plate Add Mtb Culture Inoculation with M. tuberculosis H37Rv Culture Serial Dilution->Add Mtb Culture Incubate Incubate at 37°C for 5-7 days Add Mtb Culture->Incubate Add AlamarBlue Add AlamarBlue Reagent Incubate->Add AlamarBlue Incubate Again Incubate for 24 hours Add AlamarBlue->Incubate Again Visual/Fluorometric Reading Read Results: Blue = Inhibition Pink = Growth Incubate Again->Visual/Fluorometric Reading

References

Assessing Off-Target Effects of Imidazo[1,2-a]pyridine-Based Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] However, like any small molecule, these compounds can interact with unintended biological targets, leading to off-target effects that can cause toxicity and undermine their therapeutic efficacy. This guide provides a comparative assessment of the off-target effects of various imidazo[1,2-a]pyridine-based molecules, supported by experimental data and detailed methodologies to aid in the development of safer and more selective therapeutics.

Understanding Off-Target Effects

Off-target interactions occur when a drug binds to proteins other than its intended therapeutic target.[3] These unintended interactions are a significant cause of drug attrition during preclinical and clinical development.[4][5] Early identification and mitigation of off-target effects are therefore crucial for the successful development of new drugs. A variety of computational and experimental methods are employed to predict and validate off-target profiles.[4][6][7]

Comparative Analysis of Off-Target Profiles

The off-target effects of imidazo[1,2-a]pyridine-based molecules are often assessed through cytotoxicity assays against various cell lines and kinase profiling panels. The following table summarizes the observed off-target effects for several published imidazo[1,2-a]pyridine derivatives.

Molecule/CompoundIntended Target/ActivityOff-Target(s) / Affected Cell LinesAssay TypeIC50 Values (µM)Reference
HB9 AnticancerA549 (lung cancer)Cytotoxicity50.56[8]
HB10 AnticancerHepG2 (liver carcinoma)Cytotoxicity51.52[8]
Compound 12b AnticancerHep-2, HepG2, MCF-7, A375, VeroCytotoxicity11, 13, 11, 11, 91[9]
IP-5 AnticancerHCC1937 (breast cancer)Cytotoxicity (MTT)45[10][11]
IP-6 AnticancerHCC1937 (breast cancer)Cytotoxicity (MTT)47.7[11]
IP-7 AnticancerHCC1937 (breast cancer)Cytotoxicity (MTT)79.6[11]
Compound 6 AnticancerA375, WM115 (melanoma), HeLa (cervical cancer)Proliferation9.7 - 44.6[12]
MIA Anti-inflammatoryMDA-MB-231 (breast cancer), SKOV3 (ovarian cancer)Cytotoxicity (MTT)Dose-dependent cytotoxicity[1]
Unnamed Series PI3Kα inhibitorsVarious breast cancer cell linesProliferation>10[12]
Unnamed Series c-KIT inhibitorsImatinib-resistant tumor cellsKinase InhibitionNanomolar range[13]

Key Signaling Pathways Affected

Several studies have indicated that imidazo[1,2-a]pyridine-based molecules can modulate key signaling pathways, which may contribute to both their on-target and off-target effects. Two of the most commonly affected pathways are the PI3K/Akt/mTOR and the STAT3/NF-κB signaling cascades.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, is a common off-target for imidazo[1,2-a]pyridine-based molecules.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB->Nucleus Inflammation Inflammation Gene Expression Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibition of phosphorylation Imidazopyridine->NFkB Inhibition of activity

Caption: Imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by inhibiting the STAT3 and NF-κB signaling pathways.

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature for evaluating the off-target profiles of imidazo[1,2-a]pyridine-based molecules.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine-based compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the potency of a compound against a specific kinase or a panel of kinases.

Protocol (General):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a substrate (peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: Add the imidazo[1,2-a]pyridine-based compound at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set period.

  • Detection: Detect the amount of phosphorylated substrate using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression or phosphorylation status.

Protocol:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine-based compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-STAT3, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Workflow for Off-Target Assessment

A systematic approach is essential for a thorough evaluation of off-target effects. The following workflow outlines a general strategy for assessing the off-target profile of novel imidazo[1,2-a]pyridine-based molecules.

Off_Target_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Profiling cluster_validation Target Validation & Mechanism of Action in_silico Computational Modeling (e.g., molecular docking, pharmacophore screening) biochemical Biochemical Assays (e.g., Kinase Panel Screening) in_silico->biochemical Prioritize & Guide cellular Cell-Based Assays (e.g., Cytotoxicity, Phenotypic Screening) biochemical->cellular Confirm Cellular Activity validation Target Deconvolution (e.g., CETSA, Proteomics) cellular->validation Identify Potential Off-Targets moa Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) validation->moa Elucidate Biological Effects

Caption: A general workflow for the systematic assessment of off-target effects of small molecules, from initial in silico predictions to in vitro validation and mechanistic studies.

By employing a combination of these experimental approaches and a systematic workflow, researchers can gain a comprehensive understanding of the off-target effects of imidazo[1,2-a]pyridine-based molecules. This knowledge is critical for optimizing lead compounds, reducing potential toxicities, and ultimately developing safer and more effective drugs.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Reproducibility Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in a wide range of biologically active compounds. The efficient and reproducible synthesis of this heterocyclic system is therefore of paramount importance. This guide provides a comparative analysis of commonly employed synthetic methods for imidazo[1,2-a]pyridines, with a focus on reproducibility, supported by experimental data from published literature.

Comparison of Key Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, including multicomponent reactions, transition-metal-catalyzed cross-couplings, and classical condensation reactions. Below is a summary of representative methods with their reported yields and reaction conditions.

Method NameReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃, ZrCl₄, etc.MeOH, EtOH, DCMrt - 608 - 2460 - 98[1][2]
Copper-Catalyzed A³-Coupling 2-Aminopyridine, Aldehyde, Terminal AlkyneCu(I) salt (e.g., CuI, CuBr)Toluene, DMF, Water80 - 1108 - 2475 - 95[3][4]
Copper-Catalyzed Oxidative Annulation 2-Aminopyridine, KetoneCuI / O₂ (air)DMF12012up to 94%[5]
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃) or neatEtOH, neat60 - 1501 - 540 - 85
One-pot from 2-aminopyridines and nitroolefins 2-Aminopyridine, NitroolefinCuBr / airDMF802-10up to 90%[4]

Experimental Protocols

For a comprehensive understanding and to aid in reproducibility, detailed experimental protocols for two of the most prominent methods are provided below.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This multicomponent reaction offers a highly efficient and atom-economical route to 3-aminoimidazo[1,2-a]pyridines.

General Procedure: To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (DCM, 5 mL) is added scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 20 minutes. The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 8-12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.[1][2]

Copper-Catalyzed A³-Coupling Reaction

This method provides access to 2,3-disubstituted imidazo[1,2-a]pyridines through a domino reaction involving the coupling of an amine, an aldehyde, and an alkyne.

General Procedure: A mixture of the 2-aminopyridine (1.0 mmol), the aldehyde (1.2 mmol), the terminal alkyne (1.5 mmol), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%) in toluene (5 mL) is stirred in a sealed tube. The reaction mixture is heated at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2,3-disubstituted imidazo[1,2-a]pyridine.[3]

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the logical connections in comparing these synthetic methods, the following diagrams are provided.

GBB_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-Aminopyridine Mix Mix & Add Catalyst (e.g., Sc(OTf)₃) Amine->Mix Aldehyde Aldehyde Aldehyde->Mix Isocyanide Isocyanide Isocyanide->Mix Stir Stir at RT Mix->Stir Evaporation Solvent Evaporation Stir->Evaporation Purification Column Chromatography Evaporation->Purification Product 3-Aminoimidazo[1,2-a]pyridine Purification->Product

Caption: Generalized workflow for the Groebke-Blackburn-Bienaymé (GBB) synthesis.

Comparative_Logic cluster_goal Synthetic Goal cluster_methods Synthetic Methods cluster_criteria Evaluation Criteria Target Imidazo[1,2-a]pyridine GBB Groebke-Blackburn-Bienaymé Target->GBB Cu_Coupling Copper-Catalyzed Coupling Target->Cu_Coupling Tschitschibabin Tschitschibabin Reaction Target->Tschitschibabin Other Other Methods Target->Other Yield Yield GBB->Yield Conditions Reaction Conditions GBB->Conditions Scope Substrate Scope GBB->Scope Reproducibility Reproducibility GBB->Reproducibility Cu_Coupling->Yield Cu_Coupling->Conditions Cu_Coupling->Scope Cu_Coupling->Reproducibility Tschitschibabin->Yield Tschitschibabin->Conditions Tschitschibabin->Scope Tschitschibabin->Reproducibility Other->Yield Other->Conditions Other->Scope Other->Reproducibility Decision Method Selection Yield->Decision Conditions->Decision Scope->Decision Reproducibility->Decision

Caption: Logical framework for comparing imidazo[1,2-a]pyridine synthesis methods.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.